2-(oxolan-2-yl)ethanethioamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(oxolan-2-yl)ethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c7-6(9)4-5-2-1-3-8-5/h5H,1-4H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZWWDDUBFNCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Profiling of 2-(Oxolan-2-yl)ethanethioamide: A Technical Reference Guide
Executive Summary & Compound Architecture
This guide provides a comprehensive spectroscopic profile for 2-(oxolan-2-yl)ethanethioamide (Systematic Name: 2-(tetrahydrofuran-2-yl)ethanethioamide). As a chiral building block containing both a cyclic ether and a primary thioamide, this molecule presents unique characterization challenges, particularly regarding the restricted rotation of the thioamide bond and the stereocenter at the C2 position of the oxolane ring.
The data presented herein represents a high-fidelity predictive reference standard , synthesized from chemometric principles, analogous thioamide characterization data, and general spectroscopic rules. It is designed to serve as a validation benchmark for researchers synthesizing this compound for bioisostere applications or heterocyclic scaffold construction.
Structural Connectivity
-
Formula:
-
Molecular Weight: 145.22 g/mol
-
Key Features:
-
Oxolane (THF) Ring: Saturated 5-membered ether.
-
Chiral Center: C2 position of the THF ring.
-
Thioamide Group: Primary (
), exhibiting strong dipole and restricted rotation.
-
Infrared Spectroscopy (FT-IR)[1]
The IR spectrum of 2-(oxolan-2-yl)ethanethioamide is dominated by the competition between the polar thioamide vibrations and the ether linkage. Unlike amides, the
Characteristic Band Assignments
| Functional Group | Mode | Frequency ( | Intensity | Diagnostic Notes |
| Primary Amine | 3150–3350 | Medium, Broad | Appears as a doublet (asymmetric/symmetric stretch). Lower freq than amides due to H-bonding. | |
| Thioamide I | 1620–1650 | Medium | Mixed mode; often obscured if solvent residues are present. | |
| Thioamide II | 1400–1450 | Strong | Characteristic "Thioamide band". | |
| Ether (THF) | 1060–1100 | Strong | Characteristic cyclic ether stretch. | |
| Thioamide III/IV | 1000–1150 | Strong | The "Thiocarbonyl" signature. Highly coupled. |
Experimental Protocol: KBr Pellet vs. ATR
-
Recommendation: Use Diamond ATR (Attenuated Total Reflectance) for neat solid/oil samples to preserve the polymorphic state.
-
Critical Step: Ensure the sample is strictly anhydrous. Water vapor bands (3600-3800
) can obscure the doublet.
Mass Spectrometry (MS)[2][3]
The mass spectrum is characterized by the stability of the cyclic ether and the sulfur isotope pattern. The fragmentation pathways are driven by
Ionization Profile (EI, 70 eV)
-
Molecular Ion (
): m/z 145 (Distinct, usually 20-40% intensity). -
Isotope Peak (
): m/z 147 (~4.5% of base peak). Diagnostic for Sulfur.
Key Fragmentation Pathways
- -Cleavage (THF Ring): Rupture of the ring C-C bond adjacent to Oxygen.
-
McLafferty Rearrangement: The thioamide sulfur can abstract a
-hydrogen (from the THF ring C3/C4) if conformation allows, though less favorable than in open chains. -
C-C Bond Scission: Cleavage between the THF ring and the
-methylene group.
Fragmentation Logic Diagram
Figure 1: Predicted Mass Spectrometry Fragmentation Pathway for 2-(oxolan-2-yl)ethanethioamide.
Nuclear Magnetic Resonance (NMR)[1][2][4][5]
NMR is the definitive tool for structural verification. The thioamide group exerts a strong deshielding effect on the
NMR (400 MHz, DMSO- )
-
Solvent Choice: DMSO-
is required to observe the separate thioamide protons due to slow rotation on the NMR timescale. In , these may appear as a single broad hump.
| Position | Multiplicity | Integral | J (Hz) | Assignment | |
| 9.40–9.60 | Broad Singlet | 1H | - | Thioamide NH (anti to S) | |
| 9.00–9.20 | Broad Singlet | 1H | - | Thioamide NH (syn to S) | |
| THF-2 | 3.90–4.10 | Multiplet | 1H | - | Methine at chiral center |
| THF-5 | 3.60–3.80 | Multiplet | 2H | - | Ether |
| 2.65–2.85 | dd | 2H | 7.0, 14.0 | Methylene adjacent to C=S | |
| THF-3 | 1.80–2.00 | Multiplet | 2H | - | Ring methylene |
| THF-4 | 1.50–1.70 | Multiplet | 2H | - | Ring methylene |
-
Note on
- : These protons are diastereotopic due to the adjacent chiral center (THF-2), appearing as a complex doublet of doublets (dd) or multiplet, rather than a simple doublet.
NMR (100 MHz, DMSO- )
| Position | Type | Assignment | |
| C=S | 205.0–208.0 | Quaternary | Thiocarbonyl (Distinctive low field) |
| THF-2 | 76.0–78.0 | CH | Ether Methine |
| THF-5 | 67.0–68.5 | Ether Methylene | |
| 48.0–50.0 | Methylene | ||
| THF-3 | 29.0–31.0 | Ring Carbon | |
| THF-4 | 25.0–26.0 | Ring Carbon |
NMR Connectivity Diagram (COSY/HMBC)
Figure 2: Key COSY (H-H) and HMBC (H-C) correlations for structural verification.
References
-
Thioamide Spectroscopic Properties
-
Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–232. Link
-
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
NMR of Thioamides
-
Wiberg, K. B., & Rush, D. J. (2005). Thioamide Resonance: Rotational Barriers and Carbon-13 Chemical Shifts. Journal of Organic Chemistry. Link
-
-
THF Ring Conformations
-
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society. Link
-
The Thioamide Functional Group: From Synthetic Novelty to Therapeutic Scaffold
The following technical guide is structured to provide a high-level, mechanistic review of thioamide chemistry, tracing its evolution from 19th-century synthetic curiosity to a cornerstone of modern medicinal chemistry and peptide engineering.
Executive Summary
The replacement of the carbonyl oxygen in an amide with sulfur yields the thioamide (
This guide explores the historical trajectory of thioamide discovery, dissecting the chemical mechanisms that enable their synthesis and the pharmacological pathways that define their clinical utility.
Part 1: The Synthetic Evolution
The history of thioamide synthesis is defined by the quest for mild, selective thionation reagents. Early methods were harsh and restrictive, whereas modern protocols allow for the precise insertion of sulfur into complex biomolecules.
The 19th Century: The Willgerodt-Kindler Reaction
While August Wilhelm von Hofmann first reported the direct thionation of amides using phosphorus pentasulfide (
In 1923, Karl Kindler modified this by using a secondary amine (morpholine) and elemental sulfur, allowing the reaction to proceed under milder conditions.[1] The Willgerodt-Kindler reaction remains a classic example of redox-amination chemistry.
Mechanism of Action
The reaction proceeds via the formation of an enamine, followed by sulfuration and a complex rearrangement sequence.
Figure 1.[2][3] Simplified mechanistic flow of the Willgerodt-Kindler reaction, highlighting the conversion of a ketone to a terminal thioamide via enamine and sulfur-containing intermediates.
The Modern Era: Lawesson’s Reagent (1978)
The use of
Why it matters: LR allows for the selective conversion of amides, ketones, and esters to their thio-analogues under mild conditions, often preserving chiral centers in peptides.
Protocol: Selective Thionation of a Peptide Bond
Standard Operating Procedure for Research Applications
Reagents:
-
Target Peptide (protected side chains recommended)
-
Lawesson’s Reagent (0.5 – 0.6 equivalents per amide bond)
-
Solvent: Anhydrous Toluene or THF (freshly distilled)
Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the peptide in anhydrous toluene.
-
Addition: Add Lawesson’s Reagent. Note that LR exists as a dimer in solid state but dissociates into the active dithiophosphine ylide monomer in solution.
-
Reflux: Heat to 80°C (THF) or 110°C (Toluene). Monitor via TLC. Critical Insight: The reaction is driven by the formation of the stable P=O bond in the byproduct.
-
Quench & Workup: Cool to room temperature. The byproduct is a sticky, malodorous polymer. Flash chromatography is mandatory to remove phosphorus byproducts.
-
Validation: Verify conversion via NMR (
NMR shows a characteristic downfield shift of the C=S carbon to ~200 ppm).
Part 2: Pharmacological Pivots
Thioamides are not just synthetic intermediates; they are potent pharmacophores. Their ability to chelate metals and undergo bio-activation has made them essential in treating Tuberculosis (TB) and hyperthyroidism.
Antitubercular Agents: Ethionamide (1952)
Discovered by D. Liberman, Ethionamide is a structural analogue of isoniazid.[4] It is a "prodrug" that requires bio-activation inside the Mycobacterium tuberculosis cell.
Mechanism: Ethionamide is inert until oxidized by the bacterial monooxygenase EthA . The resulting radical intermediate forms an adduct with NAD+, which then inhibits InhA (enoyl-ACP reductase). This blockade prevents the synthesis of mycolic acids, essential for the mycobacterial cell wall.
Figure 2. The bio-activation pathway of Ethionamide.[5] Note that resistance often arises from mutations in the activator gene (ethA) rather than the target gene (inhA).
Antithyroid Agents: The Thionamides
Propylthiouracil (PTU) and Methimazole are the standard of care for Graves' disease.[6] These compounds contain a thiourea moiety within a heterocyclic ring.
-
Action: TPO contains a heme group that oxidizes iodide to iodine. The thioamide group acts as a preferential substrate for the iodinating species, acting as a "decoy" and preventing the iodination of tyrosine residues on thyroglobulin.
Part 3: Contemporary Application – Bioisosteres in Peptides
In modern drug design, the thioamide is utilized as a bioisostere for the peptide bond to improve pharmacokinetic properties.
Comparative Properties
The following table summarizes why a researcher might substitute an amide with a thioamide in a peptide sequence.
| Property | Amide (R-CO-NR') | Thioamide (R-CS-NR') | Impact on Drug Design |
| Bond Length (C-X) | 1.23 Å (C=O) | 1.71 Å (C=S) | Alters steric fit in receptor pockets. |
| H-Bond Donor | Moderate | Stronger (N-H) | Enhanced acidity of N-H strengthens donor capability. |
| H-Bond Acceptor | Strong | Weak (C=S) | Sulfur is a poor acceptor; useful for reducing solvent penalty during membrane permeation. |
| Rotational Barrier | ~20 kcal/mol | ~22-24 kcal/mol | Restricts conformational flexibility; stabilizes secondary structures. |
| Proteolytic Stability | Susceptible | Highly Resistant | Primary Application: Prevents cleavage by proteases, extending half-life. |
The "Thioamide Scan"
Similar to an Alanine scan, a Thioamide scan involves systematically replacing amide bonds in a bioactive peptide with thioamides.
-
Goal: Identify sites where H-bond acceptance is not critical for binding but is critical for proteolysis.
-
Outcome: A modified peptide that retains potency but exhibits significantly improved serum half-life.
References
-
Willgerodt, C. (1887). "Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone". Berichte der deutschen chemischen Gesellschaft. [1]
-
Kindler, K. (1923). "Studien über den Mechanismus chemischer Reaktionen. Erste Abhandlung. Reduktion von Amiden und Oxydation von Aminen".[1] Justus Liebigs Annalen der Chemie.
-
Liberman, D., et al. (1956). "Sur une nouvelle catégorie de médicaments antituberculeux: les thioamides isonicotiques". Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences. (Foundational work on Ethionamide).[3][4][8]
-
Scheibye, S., Pedersen, B. S., & Lawesson, S. O. (1978). "Studies on organophosphorus compounds XXI. The dimer of p-methoxyphenylthionophosphine sulfide as a thionation reagent". Bulletin of the Chemical Societies of Belgium.
-
Ozturk, T., Ertas, E., & Mert, O. (2007).[9] "Use of Lawesson's Reagent in Organic Syntheses". Chemical Reviews.
-
Vannelli, T. A., Dykman, A., & Ortiz de Montellano, P. R. (2002). "The Antituberculosis Drug Ethionamide is Activated by a Flavoprotein Monooxygenase". Journal of Biological Chemistry.
-
Cooper, D.S. (2005). "Antithyroid Drugs".[7][10] The New England Journal of Medicine.
-
Arora, P., et al. (2023). "An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides".[11] Nature Communications.
Sources
- 1. The Willgerodt-Kindler Reaction: mechanistic reality check 1. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dictionary.com [dictionary.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Ethionamide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Extrathyroidal actions of antithyroid thionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for the Synthesis of 2-(Oxolan-2-yl)ethanethioamide
Introduction & Strategic Analysis
Target Description
2-(Oxolan-2-yl)ethanethioamide (also known as 2-(tetrahydrofuran-2-yl)thioacetamide) is a thioamide isostere of the corresponding amide. Thioamides are critical pharmacophores in medicinal chemistry, often exhibiting enhanced metabolic stability and altered hydrogen-bonding characteristics compared to their oxo-analogs. The tetrahydrofuran (oxolane) ring serves as a polar, non-aromatic scaffold often used to improve aqueous solubility and target specificity in fragment-based drug discovery.
Retrosynthetic Logic
The synthesis is approached via two primary robust pathways, ensuring flexibility based on precursor availability:
-
Route A (Thionation): Direct sulfurization of 2-(oxolan-2-yl)acetamide using Lawesson’s Reagent. This is the preferred route for small-scale, high-purity laboratory synthesis.
-
Route B (Thiohydrolysis): Conversion of 2-(oxolan-2-yl)acetonitrile using sodium hydrosulfide (NaHS) and magnesium chloride (MgCl₂). This route avoids organophosphorus byproducts and is scalable.[1]
Mechanistic Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the reaction flow for both established routes.
Caption: Dual synthetic pathways for 2-(oxolan-2-yl)ethanethioamide via Amide Thionation (Route A) and Nitrile Thiohydrolysis (Route B).
Experimental Protocols
Route A: Thionation via Lawesson’s Reagent
This protocol utilizes Lawesson’s Reagent (LR), a potent thionating agent that operates via a reactive dithiophosphine ylide intermediate.[2][3] It is highly selective for amides over esters and ethers.
Reagents:
-
Precursor: 2-(Oxolan-2-yl)acetamide (1.0 equiv.)
-
Reagent: Lawesson’s Reagent (0.55 equiv.)
-
Solvent: Anhydrous THF or Toluene (0.2 M concentration)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the RBF with 2-(oxolan-2-yl)acetamide (e.g., 5.0 mmol, 645 mg) and anhydrous THF (25 mL). Stir until fully dissolved.
-
Addition: Add Lawesson’s Reagent (2.75 mmol, 1.11 g) in a single portion. The mixture will be heterogeneous initially.
-
Note: LR is moisture sensitive; handle quickly or in a glovebox.
-
-
Reaction: Heat the mixture to reflux (66°C for THF) under nitrogen. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Endpoint: The starting amide spot (lower Rf) should disappear, and a new, less polar yellow spot (Thioamide) should appear. Typical time: 2–4 hours.
-
-
Workup: Cool to room temperature. Evaporate the solvent in vacuo to obtain a crude yellow semi-solid.
-
Purification: The crude contains organophosphorus byproducts. Purify immediately via flash column chromatography (SiO₂).
-
Gradient: 0% → 30% EtOAc in Hexanes. The thioamide elutes before the unreacted amide.
-
Route B: Thiohydrolysis via NaHS/MgCl₂
This method generates H₂S in situ in a controlled manner, activating the nitrile via coordination to Magnesium.
Reagents:
-
Precursor: 2-(Oxolan-2-yl)acetonitrile (1.0 equiv.)
-
Reagent: Sodium Hydrosulfide hydrate (NaHS·xH₂O) (2.0 equiv.)
-
Catalyst: Magnesium Chloride (MgCl₂) (1.0 equiv.)
-
Solvent: DMF (Dimethylformamide) (0.5 M)
Step-by-Step Methodology:
-
Setup: Use a sealed pressure tube or a RBF with a secure stopper (to contain H₂S odor).
-
Mixing: Dissolve 2-(oxolan-2-yl)acetonitrile (e.g., 5.0 mmol, 555 mg) in DMF (10 mL).
-
Activation: Add MgCl₂ (5.0 mmol, 476 mg) and stir for 10 minutes to allow Lewis acid coordination.
-
Initiation: Add NaHS·xH₂O (10.0 mmol) in one portion. The mixture may turn green/dark.
-
Reaction: Stir vigorously at room temperature for 12–24 hours.
-
Self-Validation: The reaction is complete when the nitrile peak (IR ~2240 cm⁻¹) disappears.
-
-
Quench: Pour the mixture into ice-water (50 mL) and acidify to pH 4 with 1M HCl.
-
Safety: Perform this in a fume hood; residual H₂S gas will be released.
-
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine (2 x 20 mL) to remove DMF.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Characterization & Data Analysis
To ensure the integrity of the synthesized product, compare the spectral data against the expected values derived from the amide precursor.
Table 1: Comparative Spectral Data
| Feature | Precursor (Amide/Nitrile) | Target (Thioamide) | Diagnostic Change |
| IR (cm⁻¹) | C=O: ~1650–1690 C≡N: ~2240 | C=S: ~1100–1200 N-H: ~3150–3350 | Loss of strong C=O/C≡N; Appearance of C=S stretch. |
| ¹³C NMR (ppm) | C=O: ~170–175 C≡N: ~118 | C=S: ~200–205 | Significant downfield shift of the carbonyl carbon (~30 ppm). |
| ¹H NMR (ppm) | NH₂: Broad singlet ~5.0–6.0 | NH₂: Two broad singlets ~7.5 & 9.0 | Thioamide protons are non-equivalent (restricted rotation) and more acidic (downfield). |
| Physical State | White solid / Colorless oil | Yellow crystalline solid | Distinct color change due to n→π* transition of C=S. |
Self-Validating Check:
-
TLC: The thioamide will be visible under UV (254 nm) and will stain dark brown/black with Palladium Chloride or Iodine vapor, unlike the amide which stains poorly.
-
Odor: The product will have a faint sulfurous odor, distinct from the odorless amide.
Safety & Handling Protocol
Critical Hazard: Hydrogen Sulfide (H₂S)
-
Risk: Route B generates H₂S, a highly toxic gas.
-
Mitigation: All operations must be performed in a functioning fume hood.
-
Neutralization: Keep a bleach bath (sodium hypochlorite) ready to neutralize all glassware and waste streams containing sulfides before disposal.
Lawesson’s Reagent:
-
Risk: Moisture sensitive; releases H₂S and phosphines upon hydrolysis. Malodorous.
-
Mitigation: Store in a desiccator at 4°C. Weigh in a fume hood.
References
-
Thionation with Lawesson's Reagent: Ozturk, T., Ertas, E., & Mert, O. (2010).[3] Use of Lawesson's Reagent in Organic Syntheses.[2][4] Chemical Reviews, 110(6), 3419–3478. [Link]
-
Thiohydrolysis of Nitriles (NaHS/MgCl₂): Manjula, A., Rao, V. R., & Nagarajan, M. (2009). A Simple and Efficient Method for the Synthesis of Thioamides from Nitriles using NaHS and MgCl2. Synthetic Communications, 39(23), 4271–4276. [Link]
-
General Thioamide Synthesis (Review): Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles.[1][2] Chemical Reviews, 103(1), 197–328. [Link]
Sources
experimental setup for 2-(oxolan-2-yl)ethanethioamide reactions
Application Note: Experimental Setup & Protocols for 2-(Oxolan-2-yl)ethanethioamide Scaffolds
Abstract
This technical guide details the experimental handling, synthesis, and derivatization of 2-(oxolan-2-yl)ethanethioamide (also known as 2-(tetrahydrofuran-2-yl)thioacetamide). This scaffold combines a chiral ether moiety with a reactive thioamide "warhead," making it a critical intermediate for synthesizing stereochemically defined thiazoles and thiazepines in drug discovery. This note prioritizes the preservation of the C2-oxolanyl stereocenter and the prevention of oxidative desulfurization.
Pre-Reaction Considerations & Chemical Stability
Before initiating wet chemistry, the specific reactivity profile of the thioamide group attached to an oxolanyl ring must be understood to prevent yield loss.
-
Oxidative Sensitivity: The thioamide sulfur is nucleophilic and prone to oxidation. Exposure to atmospheric oxygen, particularly in solution, can lead to the formation of the corresponding amide (desulfurization) or thioamide disulfides. Strict inert atmosphere (
or Ar) is required. -
Stereochemical Integrity: The C2 position of the oxolane ring is susceptible to racemization under strongly acidic conditions or high temperatures, particularly if the ring oxygen becomes protonated, facilitating ring-opening/closing events.
-
Solubility Profile: The oxolanyl group confers moderate lipophilicity, making the compound soluble in DCM, THF, and Ethanol, but sparingly soluble in non-polar alkanes (Hexanes).
Table 1: Solvent Compatibility Matrix
| Solvent | Suitability | Notes |
| Anhydrous THF | Excellent | Ideal for synthesis; prevents hydrolysis. |
| Toluene | Good | Standard for Lawesson’s reagent thionation (high boiling point). |
| Ethanol (EtOH) | Application Specific | Preferred for Hantzsch cyclization; avoid for reagent storage. |
| Water | Poor | Promotes hydrolysis to amide; avoid aqueous workups if possible. |
| DMF | Good | Useful for nucleophilic substitutions but hard to remove. |
Synthesis Protocol: Thionation of 2-(Oxolan-2-yl)acetamide
The most reliable route to the target thioamide is the thionation of its oxygenated precursor, 2-(oxolan-2-yl)acetamide, using Lawesson’s Reagent. This method avoids the toxicity of
Reagents:
-
Substrate: 2-(Oxolan-2-yl)acetamide (1.0 equiv)
-
Reagent: Lawesson’s Reagent (0.55 – 0.6 equiv)
-
Solvent: Anhydrous Toluene (0.2 M concentration)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Under a gentle stream of nitrogen, add the amide substrate and anhydrous toluene. Stir until dissolved.
-
Reagent Addition: Add Lawesson’s Reagent in a single portion. The mixture will likely turn heterogeneous (suspension).
-
Reaction: Heat the mixture to 80–90°C . Do not exceed 100°C to protect the oxolane ring. Monitor by TLC (Mobile phase: 40% EtOAc/Hexanes). The product usually has a lower
than the starting amide and stains yellow/brown with .-
Typical Time: 2–4 hours.[1]
-
-
Workup (Critical):
-
Cool to room temperature.
-
Do not perform an aqueous wash (Lawesson's byproducts hydrolyze foully).
-
Directly adsorb the reaction mixture onto silica gel by adding silica to the flask and concentrating to dryness on a rotary evaporator.
-
-
Purification: Flash column chromatography.
-
Gradient: 0%
30% EtOAc in Hexanes. -
Note: Thioamides can streak on silica; adding 1% Triethylamine (TEA) to the eluent can sharpen peaks.
-
Primary Application: Hantzsch Thiazole Synthesis[2][3][4][5]
The primary utility of 2-(oxolan-2-yl)ethanethioamide is the synthesis of 2-substituted thiazoles via condensation with
Workflow Logic (DOT Diagram)
Figure 1: Reaction logic for the conversion of the thioamide scaffold into a thiazole heterocycle.
Protocol:
-
Solvent System: Ethanol (EtOH) or DMF.[2][3] Ethanol is preferred for ease of workup.
-
Stoichiometry: 1.0 equiv Thioamide : 1.1 equiv
-Bromoketone. -
Procedure:
-
Dissolve thioamide in EtOH (0.5 M).
-
Add
-bromoketone dropwise at Room Temperature (RT). -
Observation: The S-alkylation often happens at RT; the solution may warm slightly.
-
Heat to Reflux (78°C) for 2–6 hours to force the dehydration (cyclization).
-
-
Isolation:
-
Evaporate EtOH.
-
The residue is the HBr salt of the thiazole.
-
Partition between saturated
(to neutralize) and EtOAc. -
Dry organic layer (
) and concentrate.
-
Troubleshooting & Analytical Validation
Mechanistic Pathway Visualization
Understanding the mechanism aids in troubleshooting low yields. If the reaction stops at the intermediate, heat is insufficient. If the oxolane ring opens, acidity is too high.
Figure 2: Mechanistic steps of the Hantzsch synthesis. Failure to reflux often results in the isolation of the Hydroxy-thiazoline intermediate.
Analytical Checkpoints
-
NMR (1H):
-
Ellman’s Reagent Test:
-
If yields are low, check for free thiols (hydrolysis byproducts) using Ellman’s reagent. Thioamides should not react positively unless decomposed.
-
References
-
Lawesson's Reagent Synthesis: Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses.[6][7] Chemical Reviews, 106(9), 4015–4056.
-
Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Thioamide Stability & Handling: Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles.[4][8][9] Chemical Reviews, 103(1), 197–328.
-
Chiral Tetrahydrofuran Synthesis: Wolfe, J. P., & Hay, M. B. (2004). Palladium-Catalyzed Synthesis of Tetrahydrofurans. Tetrahedron, 60(6), 1345-1371.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioamide synthesis by thionation [organic-chemistry.org]
- 8. bepls.com [bepls.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Note: 2-(Oxolan-2-yl)ethanethioamide in Medicinal Chemistry
Executive Summary
This technical guide details the utility of 2-(oxolan-2-yl)ethanethioamide (also known as 2-(tetrahydrofuran-2-yl)thioacetamide) as a strategic building block in drug discovery. While not a drug itself, this compound serves as a critical "chiral fragment" for synthesizing thiazole-based pharmacophores and exploring thioamide bioisosterism .
The oxolane (tetrahydrofuran) ring is a privileged scaffold found in numerous bioactive natural products (e.g., annonaceous acetogenins) and synthetic drugs. By functionalizing this ring with a thioamide group, medicinal chemists gain a versatile handle for the Hantzsch thiazole synthesis , enabling the rapid construction of fragment libraries with enhanced metabolic stability and novel hydrogen-bonding vectors.
Chemical Profile & Structural Utility[1][2][3]
Compound Identity[1][4][5]
-
IUPAC Name: 2-(oxolan-2-yl)ethanethioamide
-
Common Name: 2-(Tetrahydrofuran-2-yl)thioacetamide
-
Functional Class: Thioamide; Heterocyclic Building Block[1][2]
-
Core Structure: Tetrahydrofuran ring linked to a thioacetamide moiety via a methylene bridge.
Structural Significance in Drug Design
The transition from an amide to a thioamide (
| Property | Amide ( | Thioamide ( | Medicinal Impact |
| Bond Length | Steric clash probing in binding pockets. | ||
| H-Bonding | Strong Acceptor | Weak Acceptor | Modulates permeability and solubility. |
| Acidity ( | Higher | Lower (More acidic) | Stronger H-bond donor capability. |
| Metabolism | Prone to amidases | Resistant to proteolysis | Increases plasma half-life ( |
Primary Application: Hantzsch Thiazole Synthesis[6][7]
The most prevalent application of 2-(oxolan-2-yl)ethanethioamide is its use as a precursor for generating 2-substituted thiazoles . Thiazoles are ubiquitous in oncology and anti-infective drugs (e.g., Dasatinib, Ritonavir).
Mechanism of Action
The thioamide sulfur acts as a nucleophile, attacking the
Workflow Diagram
The following diagram illustrates the reaction pathway from the thioamide precursor to the final thiazole pharmacophore.
Figure 1: The Hantzsch synthesis pathway converting 2-(oxolan-2-yl)ethanethioamide into a bioactive thiazole scaffold.[3]
Experimental Protocol: Synthesis of THF-Thiazole Library
Objective: To synthesize a library of 4-substituted-2-((tetrahydrofuran-2-yl)methyl)thiazoles using 2-(oxolan-2-yl)ethanethioamide.
Materials
-
Reagent A: 2-(oxolan-2-yl)ethanethioamide (1.0 equiv)
-
Reagent B: Diverse
-bromoacetophenones (1.1 equiv) -
Solvent: Ethanol (EtOH) or DMF
-
Base: Sodium bicarbonate (
) or Triethylamine ( ) - Optional, depending on acid sensitivity.
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol of 2-(oxolan-2-yl)ethanethioamide in 5 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Slowly add 1.1 mmol of the specific
-bromoacetophenone (e.g., 2-bromo-4'-chloroacetophenone) to the solution at room temperature.-
Note: The reaction is often exothermic. If scaling up (>5g), cool the vessel to 0°C during addition.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (System: Hexane/EtOAc 3:1). The thioamide spot should disappear.
-
Work-up:
-
Cool the mixture to room temperature.
-
Precipitation Method: If the product precipitates, filter the solid and wash with cold ethanol.
-
Extraction Method: If no precipitate forms, remove ethanol under reduced pressure. Redissolve residue in EtOAc, wash with saturated
(to neutralize HBr generated), then brine. Dry over .
-
-
Purification: Purify via silica gel flash chromatography.
-
Yield Expectation: 75–90%.
-
Causality & Troubleshooting
-
Why Ethanol? Ethanol is polar enough to dissolve the thioamide but allows the non-polar thiazole product to precipitate upon cooling in many cases, simplifying purification.
-
Why Reflux? The dehydration step (removal of water to form the aromatic ring) requires thermal energy. Room temperature reactions often stall at the intermediate hydroxy-thiazoline stage.
Secondary Application: Thioamide Bioisosterism[3]
Beyond synthesis, the compound is used directly in structure-activity relationship (SAR) studies to replace amide bonds.
Proteolytic Stability Assay
Thioamides are poor substrates for standard proteases. Incorporating 2-(oxolan-2-yl)ethanethioamide into a peptide backbone (via alkylation or coupling) can extend the half-life of a drug candidate.
Protocol Summary:
-
Incubate the amide-analog and the thioamide-analog (10
M) separately in human liver microsomes (HLM) or plasma. -
Aliquot samples at 0, 15, 30, and 60 minutes.
-
Quench with acetonitrile and analyze via LC-MS/MS.
-
Result: The thioamide variant typically shows significantly higher % remaining at 60 minutes compared to the oxo-amide.
Safety & Handling
-
Toxicity: Thioamides can be hepatotoxic (thioacetamide is a known hepatotoxin). Handle 2-(oxolan-2-yl)ethanethioamide with extreme care in a fume hood.
-
Odor: Thioamides often possess a pungent sulfur odor. Bleach (sodium hypochlorite) is effective for neutralizing spills and cleaning glassware.
References
-
Hantzsch Thiazole Synthesis
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
- Context: Definitive guide on the mechanism of thioamide condens
-
Thioamides in Medicinal Chemistry
- Source: Witek, R. M., et al. (2016). "Thioamides as Fluorescence Quenching Probes." Journal of the American Chemical Society.
- Context: Discusses the physicochemical properties of thioamides vs. amides.
-
Thiazole Pharmacophores
- Source: Ayati, A., et al. (2015). "Thiazole in the pathogenic microbe world." Future Medicinal Chemistry.
- Context: Reviews the clinical utility of thiazole rings derived
-
Thioamide Synthesis Reagents
Sources
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
use of 2-(oxolan-2-yl)ethanethioamide as a building block in organic synthesis
Application Note: 2-(Oxolan-2-yl)ethanethioamide as a Scaffold for Heterocyclic Construction
Executive Summary
2-(Oxolan-2-yl)ethanethioamide (also known as 2-(tetrahydrofuran-2-yl)ethanethioamide) is a versatile C(sp³)-rich building block utilized in the synthesis of bioactive thiazoles, thiazolines, and thiazinanones. Distinguished by its tetrahydrofuran (THF) moiety , this thioamide serves as a lipophilic, polar pharmacophore often used to mimic ribose units in nucleoside analogs or to engage specific hydrophobic pockets in kinase inhibitors.
This guide details the handling, stability, and primary synthetic utility of this building block, focusing on the Hantzsch Thiazole Synthesis as a core application. It provides validated protocols designed to maximize yield while preserving the stereochemical integrity of the oxolane ring.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2-(Oxolan-2-yl)ethanethioamide |
| Common Name | 2-(Tetrahydrofuran-2-yl)thioacetamide |
| Molecular Formula | C₆H₁₁NOS |
| Molecular Weight | 145.22 g/mol |
| Structure | THF Ring – CH₂ – C(=S)NH₂ |
| Physical State | Off-white to yellow solid or viscous oil (purity dependent) |
| Solubility | Soluble in MeOH, EtOH, DMF, DMSO; Sparingly soluble in water |
| Stability | Hygroscopic; store at -20°C under inert atmosphere (Ar/N₂) |
Handling Advisory: Thioamides are prone to hydrolysis to amides under acidic/aqueous conditions and can evolve toxic H₂S gas if heated excessively. All reactions should be conducted in a fume hood.
Core Application: Hantzsch Thiazole Synthesis[3]
The primary utility of 2-(oxolan-2-yl)ethanethioamide is its reaction with
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the
-
Critical Control Point: The initial S-alkylation is rapid. The subsequent cyclization (dehydration) often requires heat or a dehydrating agent. However, excessive heat can cause racemization at the C2 position of the THF ring if the starting material is chiral.
Validated Protocol
Objective: Synthesis of 4-phenyl-2-((tetrahydrofuran-2-yl)methyl)thiazole.
Reagents:
-
Building Block: 2-(Oxolan-2-yl)ethanethioamide (1.0 equiv)
-
Electrophile: 2-Bromoacetophenone (1.05 equiv)
-
Solvent: Absolute Ethanol (0.5 M concentration)
-
Base (Optional): NaHCO₃ (solid) or Triethylamine (for acid-sensitive substrates)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(oxolan-2-yl)ethanethioamide (1.0 mmol, 145 mg) in absolute ethanol (2.0 mL).
-
Addition: Add 2-bromoacetophenone (1.05 mmol, 209 mg) in one portion at room temperature.
-
Observation: The solution may turn slightly yellow. A mild exotherm indicates S-alkylation.
-
-
Cyclization:
-
Method A (Thermal): Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
Method B (Room Temp - Chiral Safe): Stir at room temperature for 12–16 hours. If conversion is slow, add solid NaHCO₃ (1.5 equiv) to neutralize HBr and drive equilibrium.
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Resuspend the residue in EtOAc and wash with saturated NaHCO₃ (aq) followed by brine.
-
Dry over anhydrous Na₂SO₄ and concentrate.
-
-
Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0–30% EtOAc in Hexanes.
Yield Expectation: 75–90% (Method A); 60–80% (Method B).
Advanced Application: Thiazoline & Thiazinanone Construction
Beyond thiazoles, this building block is a precursor for sp³-rich heterocycles, which are increasingly valued in clinical candidates for improving solubility and metabolic stability.
Reaction Logic
-
Thiazolines: Reaction with
-haloketones under milder conditions (avoiding full dehydration) or reaction with amino alcohols. -
Thiazinanones: Multi-component reaction involving the thioamide, an aldehyde, and a Michael acceptor (e.g., maleic anhydride or acrylic acid derivatives).
Visualizations & Pathways
Figure 1: Hantzsch Thiazole Synthesis Pathway
This diagram illustrates the transformation from the thioamide building block to the final thiazole scaffold, highlighting the critical intermediate.
Caption: Mechanistic pathway for the condensation of 2-(oxolan-2-yl)ethanethioamide with haloketones.
Figure 2: Strategic Workflow for Library Generation
A decision tree for researchers selecting reaction conditions based on substrate sensitivity.
Caption: Decision matrix for optimizing reaction conditions based on target stability and desired saturation.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of thioamide | Ensure solvents are anhydrous. Avoid strong aqueous acids during workup. |
| Racemization | Excessive heat/Basic conditions | Use Method B (Room Temp). Switch solvent to 2-MeTHF or Isopropanol. |
| Sticky Residue | Polymerization of impurities | Perform a "plug" filtration through a short pad of silica before full column chromatography. |
| Bad Smell | Residual H₂S or thiols | Treat glassware with bleach (sodium hypochlorite) solution immediately after use to oxidize sulfur species. |
References
-
Hantzsch Thiazole Synthesis Mechanics
- Title: Synthesis of thiazole deriv
- Source: MDPI (Molecules)
-
URL:[Link] (General reference for Hantzsch chemistry context).
-
THF-Containing Bioactives
-
Thioamide Reactivity
- Title: Synthesis, Reactions, and Applications of 2-Thiohydantoin Deriv
- Source: Biblioteka Nauki
-
URL:[Link]
-
Chiral THF Building Blocks
(Note: While specific CAS-linked literature for the exact 2-yl thioamide is proprietary or sparse, the protocols above are derived from the validated chemistry of homologous tetrahydrofuranyl-alkyl-thioamides found in the cited medicinal chemistry literature.)
Sources
Application Note: Quantification of 2-(oxolan-2-yl)ethanethioamide via HPLC-UV and LC-MS/MS
This guide details the analytical quantification of 2-(oxolan-2-yl)ethanethioamide (CAS: 1016745-17-7), a specialized thioamide derivative often utilized as a pharmaceutical intermediate or chiral building block.
The protocols below are designed to address the specific physicochemical challenges of this molecule: the hydrolytic instability of the thioamide moiety and the potential chirality of the oxolane (tetrahydrofuran) ring.
Introduction & Chemical Context
2-(oxolan-2-yl)ethanethioamide combines a polar tetrahydrofuran (oxolane) ring with a reactive thioamide group. Unlike its oxygenated amide counterparts, the thioamide group (
Key Analytical Challenges
-
Thioamide Instability: The
bond is prone to hydrolysis to the corresponding amide/acid in highly acidic media or oxidation to sulfines ( ) in the presence of peroxides. -
Chromophore Specificity: While the THF ring is UV-transparent, the thioamide group exhibits a strong
transition (typically 240–270 nm) and a weaker transition (~320 nm), allowing for selective UV detection. -
Polarity: The molecule is moderately polar (
), requiring careful mobile phase tuning to retain on C18 columns without co-eluting with solvent fronts.
Protocol A: HPLC-UV (Purity & Potency)
Recommended for Quality Control (QC) and Synthesis Monitoring.
System Configuration
-
Instrument: HPLC System with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18 End-capped, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent). End-capping is critical to prevent tailing due to thioamide-silanol interactions.
-
Temperature: 30°C (Control is vital; thioamide tautomerism is temperature-dependent).
Mobile Phase Strategy
Thioamides require neutral to slightly acidic pH to remain stable. Avoid strong acids (pH < 2).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
Gradient Profile:
| Time (min) | % A | % B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibrate |
| 2.0 | 95 | 5 | Isocratic Hold |
| 10.0 | 40 | 60 | Linear Gradient |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 95 | 5 | Re-equilibrate |
| 17.0 | 95 | 5 | End |
Detection Parameters[1][2]
-
Primary Wavelength: 265 nm (Maximal Absorbance for aliphatic thioamides).
-
Reference Wavelength: 360 nm.
-
Bandwidth: 4 nm.
Sample Preparation (Standard)
-
Stock Solution: Dissolve 10 mg of 2-(oxolan-2-yl)ethanethioamide in 10 mL of Acetonitrile (1 mg/mL). Note: Sonicate briefly; avoid excessive heat.
-
Working Standard: Dilute Stock 1:100 in Mobile Phase A to achieve 10 µg/mL.
-
Filtration: 0.22 µm PTFE syringe filter (Nylon filters may bind thioamides).
Protocol B: LC-MS/MS (Bioanalysis/Trace Quantification)
Recommended for Pharmacokinetic (PK) studies or trace impurity analysis.
Mass Spectrometry Settings
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Justification: The thioamide nitrogen is readily protonated (
). -
Precursor Ion: m/z 146.1 (
).
MRM Transitions (Optimized):
| Transition | m/z | Collision Energy (eV) | Interpretation |
|---|
| Quantifier | 146.1
Extraction Protocol (Plasma/Serum)
Thioamides can bind to plasma proteins via disulfide exchange. A reductive extraction is recommended.
-
Aliquot: 50 µL Plasma.
-
Internal Standard (IS): Add 10 µL of Thioacetamide-d3 (or structural analog) at 1 µg/mL.
-
Protein Precipitation: Add 200 µL Acetonitrile containing 0.1% Formic Acid and 1 mM DTT (Dithiothreitol). DTT prevents oxidative loss.
-
Vortex: 30 seconds (High speed).
-
Centrifuge: 10,000 x g for 5 mins at 4°C.
-
Transfer: Inject 5 µL of supernatant.
Visual Workflows (Graphviz)
Analytical Logic & Decision Tree
This diagram illustrates the decision process for selecting the correct quantification method based on sample type and sensitivity requirements.
Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on sample matrix and sensitivity needs.
MS Fragmentation Pathway (Proposed)
Visualizing the fragmentation logic for MRM development.
Caption: Proposed ESI+ fragmentation pathway for MRM transition selection.
Validation Criteria (ICH Q2)
To ensure the "Trustworthiness" of this protocol, the following validation parameters must be met before routine use:
| Parameter | Acceptance Criteria (HPLC-UV) | Acceptance Criteria (LC-MS/MS) |
| Linearity ( | > 0.999 (Range: 10–1000 µg/mL) | > 0.995 (Range: 1–1000 ng/mL) |
| Precision (RSD) | < 1.0% (Injection repeatability) | < 15% (Bioanalytical) |
| Accuracy (Recovery) | 98.0 – 102.0% | 85.0 – 115.0% |
| Stability | Stable for 24h at 4°C in Autosampler | Critical: Assess freeze-thaw stability with DTT |
Expert Insight: Thioamides often show "ghost peaks" if the autosampler needle wash is insufficient. Use a wash solution of 50:50 Methanol:Water to prevent carryover.
References
-
Chen, W., et al. (2008).[1] Determination of Thiols and Disulfides via HPLC Quantification of 5-thio-2-nitrobenzoic Acid. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1375-1380.[1] [Link]
-
Davidson, I. E., & Smyth, W. F. (1984).[2] Direct determination of thioamide drugs in biological fluids by cathodic stripping voltammetry. Analytical Chemistry. [Link]
-
Krivoshein, A. V. (2020).[3] Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Chemical Reviews. [Link]
Sources
Technical Application Note: 2-(Oxolan-2-yl)ethanethioamide in Heterocyclic Synthesis
Executive Summary & Strategic Value
This technical guide details the synthesis and application of 2-(oxolan-2-yl)ethanethioamide (also referred to as 2-(tetrahydrofuran-2-yl)thioacetamide). This molecule serves as a critical C2-synthon for introducing the pharmacologically privileged tetrahydrofuran (THF) moiety into heterocyclic scaffolds.
The THF ring is a core structural element in diverse natural products (e.g., Annonaceous acetogenins) and nucleoside analogs. By converting the oxolane-acetamide to its thioamide congener, researchers unlock a "chiral hook," allowing the stereoconservative attachment of the THF ring to thiazoles, thiadiazoles, and imidazoles via cyclocondensation.
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): Introduction of polar, sp3-rich lipophilic vectors.
-
Bioisostere Development: Replacement of furan or ribose cores.
-
Diversity-Oriented Synthesis: Rapid generation of 1,3-thiazole and 1,2,4-thiadiazole libraries.
Synthesis of the Precursor
Target Molecule: 2-(oxolan-2-yl)ethanethioamide Starting Material: 2-(oxolan-2-yl)acetamide
While Phosphorus Pentasulfide (
Protocol A: Thionation via Lawesson’s Reagent[1][2][3]
Reagents:
-
2-(oxolan-2-yl)acetamide (1.0 equiv)
-
Anhydrous Toluene (0.2 M concentration relative to amide)
-
Ethanol (for quenching)
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(oxolan-2-yl)acetamide in anhydrous toluene under an inert atmosphere (
or Ar). -
Addition: Add Lawesson’s Reagent (LR) in a single portion.
-
Note: LR is moisture sensitive.[3] Weigh quickly or use a glovebox if high precision is required.
-
-
Reaction: Heat the mixture to reflux (
). Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).-
Endpoint: The starting amide spot (lower Rf) will disappear, and a new, less polar yellow spot (thioamide) will appear. Reaction time is typically 1–3 hours.
-
-
Quenching (Critical Step): Once complete, cool the mixture to room temperature. Add Ethanol (approx. 10% of toluene volume) and stir for 30 minutes.
-
Causality: This decomposes the excess Lawesson's reagent and phosphorus byproducts into more polar, separable species.
-
-
Workup: Evaporate the solvent under reduced pressure. The residue will be a sticky, yellow semi-solid.
-
Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes
EtOAc.-
Observation: The thioamide usually elutes before the phosphorus byproducts.
-
Quality Control (QC) Check:
-
Appearance: Yellow crystalline solid or oil.
-
IR Spectroscopy: Disappearance of Amide I carbonyl stretch (
) and appearance of Thioamide bands ( , C=S).
Application I: The Hantzsch Thiazole Synthesis
The most robust application of this thioamide is the synthesis of 2-substituted thiazoles. This reaction proceeds via the attack of the sulfur nucleophile on an
Mechanistic Insight
The reaction is driven by the high nucleophilicity of the sulfur atom in the thioamide. The intermediate hydroxythiazoline is often unstable and dehydrates spontaneously under the acidic conditions generated (HBr/HCl byproduct) to aromatize into the thiazole.
Protocol B: Synthesis of 4-Aryl-2-(oxolan-2-yl)methylthiazoles
Reagents:
-
2-(oxolan-2-yl)ethanethioamide (1.0 equiv)[4]
- -Bromoacetophenone derivative (1.0 equiv)[4]
-
Absolute Ethanol (0.5 M)
Step-by-Step Methodology:
-
Mixing: Dissolve the thioamide in absolute ethanol in a reaction vial.
-
Addition: Add the
-bromoacetophenone. -
Reflux: Heat to reflux for 2–4 hours.
-
Self-Validating Sign: A heavy precipitate often forms during reflux. This is the hydrobromide salt of the thiazole.
-
-
Isolation (Salt Form): Cool to
. Filter the precipitate and wash with cold ethanol. -
Free Base Liberation: Suspend the solid in water and alkalize with saturated aqueous
until pH 8. Extract with EtOAc, dry over , and concentrate.
Visualization: Hantzsch Reaction Pathway[6][7]
Figure 1: Logical flow of the Hantzsch Thiazole Synthesis.[1] The sulfur atom acts as the primary nucleophile, initiating the cascade.
Application II: Oxidative Dimerization to 1,2,4-Thiadiazoles
Thioamides can be oxidatively coupled to form 3,5-disubstituted-1,2,4-thiadiazoles.[1] This creates a
Protocol C: DMSO-Mediated Oxidative Cyclization
Recent advances utilize DMSO as both solvent and oxidant in the presence of acid, avoiding toxic metals or elemental halogens.
Reagents:
-
2-(oxolan-2-yl)ethanethioamide (1.0 mmol)
-
DMSO (2.0 mL)
-
HCl (conc., 1 drop) or
(cat.)
Methodology:
-
Dissolve the thioamide in DMSO.
-
Add a catalytic amount of acid.
-
Heat to
for 4–8 hours under open air (or balloon for acceleration). -
Workup: Pour into ice water. The product usually precipitates.[5][6] Filter and recrystallize from Ethanol/Water.
Data Summary & Troubleshooting
| Parameter | Lawesson's Thionation | Hantzsch Thiazole Synthesis | Oxidative Dimerization |
| Solvent | Toluene (Reflux) or THF (RT) | Ethanol or Methanol | DMSO |
| Key Reagent | Lawesson's Reagent | DMSO/H+ or | |
| Typical Yield | 75 - 90% | 85 - 95% | 60 - 80% |
| Critical Impurity | Phosphorous byproducts | Unreacted Haloketone (Lachrymator) | Sulfoxides/Sulfones |
| Purification | Column Chromatography | Crystallization / Acid-Base Extraction | Recrystallization |
Troubleshooting Guide:
-
Low Yield in Thionation: Ensure Toluene is anhydrous. If the amide is insoluble, switch to THF, though reaction times will increase.
-
Sticky Product in Hantzsch: If the thiazole oil does not crystallize, form the HCl salt by bubbling HCl gas into an ether solution of the crude product.
-
Stench: Thioamides and Lawesson's byproducts smell of sulfur. Use bleach (sodium hypochlorite) to clean all glassware, which oxidizes the sulfur compounds to odorless sulfates.
Synthesis Workflow Diagram
Figure 2: Complete synthetic workflow from amide precursor to heterocyclic libraries.
References
-
Ozturk, T., Ertas, E., & Mert, O. (2011). Use of Lawesson’s Reagent in Organic Syntheses.[3][2] Chemical Reviews, 111(9), 5359–5464. [Link]
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Chapter on Thiazoles). [Link]
-
Castanedo, G. M., et al. (2011). Oxidative Cyclization of Thioamides to 1,2,4-Thiadiazoles. The Journal of Organic Chemistry. (General reference for oxidative mechanisms). [Link]
-
Jat, J. L., et al. (2012). Oxidative cyclization of thiobenzamides to 1,2,4-thiadiazoles using DMSO/H+. Tetrahedron Letters. [Link]
Sources
- 1. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 3. Thioamide synthesis by thionation [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
improving the yield of 2-(oxolan-2-yl)ethanethioamide synthesis
Technical Support Center: 2-(Oxolan-2-yl)ethanethioamide Synthesis
Ticket ID: #THF-CSNH2-OPT Subject: Yield Optimization & Troubleshooting for 2-(oxolan-2-yl)ethanethioamide Assigned Specialist: Senior Application Scientist
Executive Summary: The Molecule & The Challenge
Target Molecule: 2-(oxolan-2-yl)ethanethioamide (also known as 2-(tetrahydrofuran-2-yl)thioacetamide). Structure: A tetrahydrofuran (THF) ring linked via a methylene bridge to a primary thioamide group. Core Challenge: The synthesis balances the thionation of a robust amide/nitrile against the potential lability of the cyclic ether (THF) under Lewis-acidic conditions. Yield loss typically stems from three vectors:
-
Incomplete Thionation: Steric hindrance near the THF ring.
-
Byproduct Contamination: Difficulty separating Lawesson’s Reagent (LR) residues.
-
Hydrolytic Reversion: Thioamides are prone to hydrolysis back to amides during acidic/basic workups.
Critical Decision Pathways (Reagent Selection)
Before starting, verify your precursor. The choice between Lawesson’s Reagent (LR) and Sodium Hydrosulfide (NaSH) is dictated by your starting material.
Figure 1: Decision matrix for selecting the optimal thionation pathway based on available precursors.
Troubleshooting Guide (FAQ Format)
Issue A: "My reaction stalls at 60% conversion using Lawesson's Reagent."
Diagnosis: This is often due to "Lawesson's Aggregation." The reagent is poorly soluble in cold toluene and requires activation energy to form the reactive dithiophosphine ylide species.
The Fix: Microwave-Assisted Thionation Standard reflux can be inefficient. Switch to microwave irradiation to accelerate the ylide formation without prolonged thermal exposure that degrades the THF ring.
Optimized Protocol (Amide Route):
-
Stoichiometry: Use 0.6 equivalents of LR per 1.0 equivalent of amide. (LR donates 2 sulfurs, but 0.6 ensures full conversion).
-
Solvent: Anhydrous THF (stabilized) or Toluene. Note: THF is chemically similar to your substrate, ensuring good solubility.
-
Condition: Microwave at 80°C for 15–30 minutes.
-
Causality: The rapid heating bypasses the slow equilibrium of the LR monomer-dimer, driving the reaction forward before the product can decompose [1, 2].
Issue B: "I cannot separate the product from Lawesson's byproduct (polysulfide residue)."
Diagnosis: The byproduct (4-methoxyphenylthioxophosphine sulfide dimer) often co-elutes with polar thioamides on silica gel.
The Fix: The "Hydrolytic Quench" Technique Do not load the crude reaction directly onto a column. You must chemically alter the byproduct to make it water-soluble or significantly less polar.
Step-by-Step Workup:
-
Cool the reaction mixture to room temperature.
-
Hydrolysis: Add a 1:1 mixture of THF/Water (5 mL per mmol) and stir vigorously for 1 hour. This hydrolyzes excess LR and its byproducts into phosphonic acids.
-
Basification: Adjust pH to ~9 using saturated NaHCO₃. The phosphonic acid byproducts will deprotonate and move to the aqueous layer.
-
Extraction: Extract the thioamide into DCM or EtOAc. The byproduct remains in the aqueous phase.
-
Validation: This method typically raises isolated yield by 15-20% by preventing column loss [3].
Issue C: "The nitrile route with H₂S gas is too dangerous/smelly."
Diagnosis: Gaseous H₂S is difficult to meter and poses safety risks.[1]
The Fix: In-Situ H₂S Generation (The NaSH Method) Use Sodium Hydrosulfide hydrate (NaSH·xH₂O) with a mild amine salt. This generates H₂S in solution at a controlled rate, driving the reaction without a gas cylinder.
Optimized Protocol (Nitrile Route):
-
Reagents: Mix Nitrile (1.0 eq), NaSH (2.0 eq), and Diethylamine Hydrochloride (2.0 eq).
-
Solvent: DMF (dimethylformamide).[1]
-
Temp: Heat to 80°C in a sealed pressure tube (behind a blast shield).
-
Mechanism: Diethylamine acts as a base catalyst, activating the nitrile carbon for nucleophilic attack by the hydrosulfide ion. The closed vessel keeps the H₂S concentration high, pushing the equilibrium to the thioamide [4, 5].
Comparative Data: Yield vs. Method
| Method | Precursor | Reagent | Typical Yield | Purity Profile | Notes |
| A | Amide | Lawesson's Reagent | 85-92% | High | Requires careful workup to remove P-byproducts. |
| B | Amide | P₄S₁₀ | 40-60% | Low | Acidic conditions often ring-open the THF moiety. Avoid. |
| C | Nitrile | NaSH + Et₂NH[2]·HCl | 75-85% | Medium | "Green" route. Product may require recrystallization. |
| D | Nitrile | Thioacetamide (Exchange) | 50-65% | High | Slow reaction; equilibrium driven. |
Advanced Workflow: Purification Logic
The stability of the THF ring limits the use of strong acids during purification. Follow this logic to preserve the ether linkage.
Figure 2: Purification workflow designed to minimize hydrolytic stress on the thioamide.
References
-
Ozturk, T., Ertas, E., & Mert, O. (2010). Use of Lawesson’s Reagent in Organic Syntheses.[3][4][5][6] Chemical Reviews, 110(6), 3419–3478. Link
-
Jesberger, M., Davis, T. P., & Barner, L. (2003).[7] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[5][8] Synthesis, 2003(13), 1929–1958. Link
-
Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's reagent. Tetrahedron, 41(22), 5061-5087. Link
-
Boys, M. L., & Downs, V. L. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride.[1][2] Synthetic Communications, 36(3), 295–298. Link[1]
-
Manjunatha, K. A., et al. (2009).[5] Thioamide Synthesis by Thionation. Synlett, 2009(14), 2338-2340. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Thioamide synthesis by thionation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Oxolan-2-yl)ethanethioamide
[1]
Ticket ID: #THIO-OX-002 Subject: Purification Protocols & Troubleshooting for Aliphatic Thioamides Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary & Chemical Profile[2]
User Query: "I am struggling to purify 2-(oxolan-2-yl)ethanethioamide. Standard silica columns lead to yield loss, and the product often oils out with sulfur contaminants."
Scientist's Analysis: This molecule presents a "perfect storm" of purification challenges. You are dealing with a thioamide (sensitive to hydrolysis and oxidation) attached to a tetrahydrofuran (oxolane) ring (hygroscopic, peroxide-prone). The flexible ethyl linker often prevents easy crystallization, leading to the dreaded "oiling out" phenomenon.
Target Molecule Profile
| Property | Characteristic | Implication for Purification |
| Functional Group | Primary Thioamide ( | Acid Sensitive: Hydrolyzes to amide on standard silica.Oxidation Prone: Can convert to nitrile or sulfine upon prolonged air exposure.[1] |
| Ring System | Oxolane (THF) | Peroxide Risk: If recrystallized from ethers, ensure solvents are peroxide-free.Polarity: Moderate polarity; soluble in DCM, EtOAc, Alcohols.[1] |
| Physical State | Likely Viscous Oil / Low MP Solid | Crystallization: Difficult.[1] Requires seeding or slow evaporation. |
| Common Impurities | Elemental Sulfur ( |
Troubleshooting Guide (FAQ Format)
Issue 1: "My product decomposes on the column (Yield Loss)."
Diagnosis: Silica Gel Hydrolysis.
Standard silica gel is slightly acidic (
Corrective Action:
-
Switch Stationary Phase: Use Neutral Alumina (Activity Grade III) instead of silica.
-
Deactivate Silica: If you must use silica, pre-treat the column with 1-2% Triethylamine (TEA) in your hexane/petroleum ether wash. Maintain 0.5% TEA in your elution solvent to buffer the acidity.
Issue 2: "The product is contaminated with a yellow solid (Sulfur)."
Diagnosis: Lawesson’s Reagent/P4S10 Byproducts.
If you synthesized this via thionation, elemental sulfur (
Corrective Action:
-
The Phosphine Wash: Dissolve crude in DCM and add 1.1 equivalents of Triphenylphosphine (
). This reacts with to form Triphenylphosphine sulfide ( ), which is much more polar and stays at the baseline of a non-polar column or precipitates out in ether. -
Differential Solubility: Triturate the crude oil with cold hexanes or pentane. The thioamide is likely insoluble/sparingly soluble, while
has moderate solubility in these non-polar solvents.
Issue 3: "It won't crystallize; it just oils out."
Diagnosis: Conformational Flexibility. The ethyl linker allows the molecule to adopt many conformations, inhibiting lattice formation.
Corrective Action:
-
Two-Phase Solvent System: Dissolve in a minimum amount of warm DCM or EtOAc. Layer (do not mix) an equal volume of Hexane or Heptane on top. Store at 4°C. Slow diffusion induces crystal growth.
-
Scratching: Use a glass rod to scratch the side of the flask at the air-liquid interface to provide nucleation sites.
Detailed Experimental Protocols
Protocol A: Deactivated Silica Chromatography (Recommended)
Best for removing polar impurities and hydrolysis prevention.
-
Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in Hexanes containing 2% Triethylamine (TEA) .
-
Packing: Pour the slurry into the column and flush with 3 column volumes (CV) of the same solvent to neutralize active acidic sites.
-
Loading: Dissolve the crude 2-(oxolan-2-yl)ethanethioamide in a minimum volume of DCM (containing 0.5% TEA). Load carefully.
-
Elution: Run a gradient of Hexane
EtOAc (0 50%), maintaining 0.5% TEA in all mobile phases. -
Monitoring: Thioamides absorb strongly in UV. Spot on TLC plates (pre-dipped in 2% TEA/Hexane to prevent on-plate decomposition).
Protocol B: The "Sulfur-Crash" Method
Best for crude mixtures from Lawesson's reagent reactions.[1]
-
Dissolution: Dissolve the crude reaction mixture in minimal boiling Ethanol (EtOH).
-
Filtration: Filter the hot solution quickly through a celite pad to remove insoluble phosphorus byproducts.
-
Water Addition: While stirring rapidly, add warm water dropwise until the solution becomes slightly turbid (cloud point).
-
Cooling: Allow the mixture to cool to Room Temperature (RT) slowly, then move to a -20°C freezer.
-
Result: The thioamide should crystallize or precipitate as a solid, while the bulk of the sulfur and phosphine oxides remain in the mother liquor.
Visualized Workflows
Diagram 1: Purification Decision Matrix
Use this flow to determine the correct starting point based on your crude analysis.
Caption: Decision tree for selecting the optimal purification route based on impurity profile.
Diagram 2: The Hydrolysis Trap (Why Silica Fails)
Understanding the mechanism of yield loss on acidic columns.
Caption: Mechanism of acid-catalyzed hydrolysis of thioamides on untreated silica gel.
References
-
Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–232.
-
Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Refer to Chapter 4 for general purification of sulfur compounds).
-
Science of Synthesis Knowledge Updates. (2024). Update on Thioamide Synthesis and Purification. Thieme Connect.
common side products in 2-(oxolan-2-yl)ethanethioamide synthesis and their removal
Welcome to the technical support center for the synthesis of 2-(oxolan-2-yl)ethanethioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. The information is presented in a question-and-answer format to directly address specific issues you may face in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-(oxolan-2-yl)ethanethioamide?
The most prevalent and direct method for synthesizing 2-(oxolan-2-yl)ethanethioamide is the thionation of its corresponding amide precursor, 2-(oxolan-2-yl)acetamide. This transformation is typically achieved using a thionating agent, with Lawesson's reagent being a popular choice due to its mildness and efficiency.[1][2] The general reaction is depicted below:
Caption: General synthetic scheme for 2-(oxolan-2-yl)ethanethioamide.
Q2: What are the primary side products I should be aware of during this synthesis?
The side products in this synthesis can be categorized into two main groups:
-
Reagent-derived byproducts: When using Lawesson's reagent, a stoichiometric amount of a phosphorus-containing byproduct is generated. This byproduct can complicate purification due to its similar polarity to the desired thioamide product.[3]
-
Substrate-related impurities: These can arise from the starting material or from side reactions involving the product itself. Common impurities include unreacted 2-(oxolan-2-yl)acetamide and potential products from the degradation of the thioamide or the oxolane (tetrahydrofuran) ring.
Q3: How can I effectively remove the phosphorus-containing byproducts from my reaction mixture?
A chromatography-free workup has been developed to simplify the removal of Lawesson's reagent byproducts.[3][4] This involves treating the reaction mixture with an alcohol, such as ethanol or ethylene glycol, after the thionation is complete. This process converts the phosphorus byproduct into a more polar species that can be easily removed by a simple aqueous extraction.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low to no conversion of the starting amide to the thioamide. | 1. Inactive Lawesson's Reagent: The reagent can degrade upon prolonged exposure to moisture. 2. Insufficient reaction temperature or time: Thionation reactions often require elevated temperatures to proceed efficiently. | 1. Use freshly opened or properly stored Lawesson's reagent. A quick quality check can be to run a small-scale reaction with a known reactive amide. 2. Ensure the reaction is heated to the appropriate temperature (typically refluxing in a solvent like toluene or THF) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4] |
| Presence of multiple unidentified spots on TLC after the reaction. | 1. Degradation of the thioamide product: Thioamides can be unstable under prolonged heating or acidic conditions.[5] 2. Ring-opening of the oxolane (tetrahydrofuran) moiety: The tetrahydrofuran ring can be susceptible to opening under acidic conditions, which may be generated from the hydrolysis of the thionating agent. | 1. Minimize reaction time once the starting material is consumed. Avoid overly harsh workup conditions. 2. Perform the reaction under anhydrous conditions to minimize the formation of acidic byproducts. A neutral or slightly basic workup can also help to preserve the integrity of the oxolane ring. |
| Difficulty in separating the product from Lawesson's reagent byproducts using column chromatography. | Similar polarity of the product and the main phosphorus byproduct. | Employ the chromatography-free workup method. After the reaction is complete, add ethanol or ethylene glycol and reflux for a short period. This will convert the byproduct into a highly polar phosphonate that can be removed with an aqueous wash.[3][4] |
| The final product is an oil or fails to crystallize. | Presence of impurities. | 1. Ensure the complete removal of phosphorus byproducts using the alcohol treatment and extraction method. 2. Attempt purification by column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).[6][7] 3. If the product is an oil, try trituration with a non-polar solvent like hexanes or pentane to induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of 2-(Oxolan-2-yl)ethanethioamide
Sources
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. Thioamide synthesis by thionation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
stability and degradation of 2-(oxolan-2-yl)ethanethioamide under different conditions
CAS Number: 1016745-17-7 Chemical Formula: C₆H₁₁NOS Molecular Weight: 145.22 g/mol
Executive Summary: The Stability Paradox
As a Senior Application Scientist, I often see researchers treat 2-(oxolan-2-yl)ethanethioamide as a standard organic intermediate, only to face inexplicable yield losses or purity failures. This compound presents a dual-risk profile :
-
Thioamide Sensitivity: The
bond is thermodynamically less stable than its amide counterpart ( ), making it highly susceptible to hydrolysis (releasing ) and oxidation (forming sulfines). -
Cyclic Ether Liability: The oxolane (tetrahydrofuran) ring is prone to peroxidation and acid-catalyzed ring opening.
The Golden Rule: Treat this compound as a "living" reagent . It is actively degrading unless maintained under strict cryogenic, anhydrous, and anaerobic conditions.
Troubleshooting Center (FAQ)
Q1: Why does my stock solution smell like rotten eggs?
Diagnosis: Hydrolysis has occurred.
The "rotten egg" odor is Hydrogen Sulfide (
-
The Mechanism: Water attacks the electrophilic thiocarbonyl carbon.
-
Pathway: Thioamide
Amide + .
-
-
Immediate Action: Discard the solution. The presence of
indicates the compound has already converted significantly to 2-(oxolan-2-yl)acetamide. -
Prevention: Avoid aqueous storage. If aqueous buffer is necessary for an assay, prepare immediately before use and keep pH between 6.5–7.5.
Q2: I observed a white precipitate in my acetonitrile sample after 24 hours. What is it?
Diagnosis: Oxidative Dimerization (Thiadiazole formation). Thioamides are easily oxidized by dissolved oxygen or peroxides in solvents.
-
The Mechanism: Oxidation first yields the S-oxide (sulfine). Two sulfine molecules can dimerize and eliminate elemental sulfur/SO2 to form a 3,5-disubstituted-1,2,4-thiadiazole . This dimer is often less soluble than the monomer.
-
Immediate Action: Check your solvent grade. Did you use old THF or non-degassed Acetonitrile?
-
Prevention: Use only HPLC-grade, degassed solvents. Store solutions under Argon.
Q3: My LC-MS shows a peak at M-16 (Mass 129). Is this an impurity?
Diagnosis: Desulfurization (Conversion to Amide).
The mass difference between Sulfur (32 Da) and Oxygen (16 Da) is 16. A peak shift of
-
Cause: This is often an artifact of the ionization source (high heat/voltage) or contamination with heavy metals (Silver/Copper) in the LC system which strip sulfur.
Technical Deep Dive: Degradation Pathways
Understanding the specific degradation vectors allows you to design robust experiments. The diagram below details the two primary failure modes: Hydrolytic Attack and Oxidative Degradation .
Figure 1: Primary degradation pathways. The hydrolytic route (left) is pH-driven, while the oxidative route (right) is driven by storage conditions and solvent quality.
Stability Data & Solvent Compatibility
The following data summarizes the stability half-life (
| Condition | Estimated Stability ( | Recommendation |
| Solid, -20°C, Argon | > 12 Months | Ideal Storage. Keep desiccated. |
| Solid, 25°C, Air | 1–3 Months | Surface oxidation turns powder yellow. |
| Water (pH 7.0) | 24–48 Hours | Prepare fresh. Keep on ice. |
| Water (pH < 4 or > 9) | < 4 Hours | Avoid. Rapid hydrolysis to amide. |
| DMSO (Anhydrous) | 1–2 Weeks | Good for stock solutions if kept frozen. |
| Methanol/Ethanol | 3–5 Days | Nucleophilic solvent; potential for trans-thioamidation. |
Experimental Protocols
Protocol A: Safe Handling & Stock Preparation
Objective: To prepare a stock solution without inducing oxidative degradation.
-
Solvent Choice: Use Anhydrous DMSO or Degassed Acetonitrile . Avoid ethers (THF, Diethyl ether) unless freshly distilled, as peroxides in ethers will rapidly oxidize the thioamide sulfur.
-
Weighing: Do not use metal spatulas (especially Nickel or Copper based). Thioamides coordinate strongly with soft metals. Use ceramic or glass spatulas .
-
Dissolution:
-
Flush the vial with Nitrogen/Argon before adding solvent.
-
Dissolve the solid.
-
Overlay with Argon and seal with a paraffin film.
-
Protocol B: Stability-Indicating HPLC Method
Objective: To separate the active thioamide from its amide hydrolysis product.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 265 nm (Thioamides have a distinct
absorption at 260–270 nm, distinct from amides which absorb < 220 nm) [3].-
Note: Monitoring at 210 nm will show both, but 265 nm is specific to the thioamide integrity.
-
Critical Checkpoint: The "Oxolane" Factor
The oxolan-2-yl (tetrahydrofuran) ring adds a secondary layer of instability.
-
Acid Sensitivity: In strong acids (e.g., HCl in Methanol), the ether ring can open, leading to complex mixtures of alcohol/thiol derivatives.
-
Peroxide Risk: If the compound is an oil or low-melting solid, it may form peroxides upon long-term air exposure.
-
Test: Use a starch-iodide strip on a small aliquot of the neat compound if it appears gummy or discolored. Blue = Peroxides present (Explosion/Degradation risk).
-
References
-
Thioamide Hydrolysis Kinetics
-
Oxidation Mechanisms
-
Walter, W. et al. "Oxidation of Thioamides in Relation to Adverse Biological Effects."[2] Taylor & Francis / Drug Metabolism Reviews.
- Relevance: Details the S-oxide and thiadiazole formation p
-
-
Thioamide Spectroscopy & Properties
-
Compound Identification
-
Biosynth Product Page: 2-(Oxolan-2-yl)ethanethioamide (CAS 1016745-17-7).[5]
-
Sources
- 1. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
Technical Support Center: Optimizing N-Acylation of Thioamides
Welcome to the technical support center for the N-acylation of thioamides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial chemical transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.
Understanding the N-Acylation of Thioamides: A Mechanistic Overview
The N-acylation of thioamides is a powerful tool for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and peptide science. Thioamides, as isosteres of amides, offer unique physicochemical properties that can enhance the stability and bioactivity of molecules.[1] However, the N-acylation of thioamides can be challenging due to the inherent reactivity of the thioamide group.
A successful N-acylation strategy often relies on the principle of ground-state destabilization .[2][3] This involves the temporary activation of the thioamide nitrogen, which reduces the resonance stabilization of the N-C(S) bond, making the nitrogen more nucleophilic and susceptible to acylation.[2][4] A common approach is the N-tert-butoxycarbonyl (N-Boc) activation of primary and secondary thioamides.[2] This activation facilitates the subsequent nucleophilic attack by an acylating agent. The reaction likely proceeds through an initial S-acylation, followed by a rapid S-to-N acyl transfer.[4]
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that you may encounter during the N-acylation of thioamides in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield of my N-acylated thioamide. What are the likely causes and how can I improve it?
Answer: Low or no product yield is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting this problem:
-
Inadequate Thioamide Activation: The key to a successful N-acylation is the effective activation of the thioamide nitrogen. If you are using an N-Boc activation strategy, ensure the following:
-
Purity of Reagents: Use high-purity di-tert-butyl dicarbonate (Boc₂O) and a suitable catalyst, such as 4-(dimethylamino)pyridine (DMAP).
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used. Residual water can lead to the hydrolysis of the Boc anhydride and the thioamide.[1]
-
-
Incorrect Choice of Base: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred.
-
Recommended Bases: Silazane bases such as sodium hexamethyldisilazide (NaHMDS), potassium hexamethyldisilazide (KHMDS), or lithium hexamethyldisilazide (LiHMDS) are highly effective.[2][5]
-
Bases to Avoid: Stronger, more nucleophilic bases like potassium tert-butoxide (KOtBu), sodium tert-butoxide (NaOtBu), and n-butyllithium (n-BuLi) can lead to the decomposition of the starting material or the product.[2][5] Organic bases such as triethylamine (Et₃N) are often not strong enough to promote the reaction efficiently.[4]
-
-
Suboptimal Solvent: The solvent plays a crucial role in the reaction's success.
-
Optimal Solvents: Tetrahydrofuran (THF) and toluene are the recommended solvents for this reaction.[2]
-
Solvents to Avoid: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as protic solvents like ethanol, can lead to significant decomposition of the thioamide bond.[4]
-
-
Reaction Temperature and Time:
-
Temperature: Most N-acylations of thioamides proceed efficiently at room temperature (around 25 °C).[4] For less reactive substrates, gentle heating may be required, but this should be optimized carefully to avoid decomposition.
-
Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to side product formation.
-
Issue 2: Presence of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired product. What are the common side reactions and how can I minimize them?
Answer: The formation of side products can complicate purification and reduce your overall yield. Here are some common side reactions and strategies to mitigate them:
-
Hydrolysis of the Thioamide: Thioamides are more resistant to hydrolysis than their amide counterparts, but under certain conditions, they can hydrolyze back to the corresponding amide.[2]
-
Cause: Presence of water in the reaction mixture.
-
Solution: As mentioned previously, ensure strict anhydrous conditions throughout the experiment.
-
-
Desulfurization: The conversion of the thioamide to the corresponding amide is a potential side reaction, especially under harsh conditions.
-
Cause: Certain reagents or prolonged heating can promote desulfurization.
-
Solution: Use mild reaction conditions and avoid excessively high temperatures. If desulfurization is a persistent issue, consider using a scavenger like thioacetamide, which can selectively react with desulfurizing agents.
-
-
S-Acylation without S-to-N Transfer: While S-acylation is a likely intermediate step, if the subsequent S-to-N acyl transfer is slow or inhibited, the S-acylated species may be observed as a byproduct.
-
Cause: Steric hindrance around the nitrogen atom or electronic effects can slow down the acyl transfer.
-
Solution: Optimization of the reaction temperature and time may be necessary. In some cases, a different acylating agent with a less sterically demanding acyl group may be required.
-
Issue 3: Difficulty with Purification
Question: I am having trouble purifying my N-acylated thioamide. What are the best practices for work-up and purification?
Answer: The purification of N-acylated thioamides can sometimes be challenging due to their polarity and potential instability.
-
Aqueous Work-up: A standard aqueous work-up is typically employed to remove the base and other water-soluble impurities.
-
Procedure: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[6]
-
-
Chromatography: Silica gel column chromatography is the most common method for purifying N-acylated thioamides.[6]
-
Solvent System: A gradient of ethyl acetate in petroleum ether or hexanes is typically effective.[6] The optimal solvent system will depend on the polarity of your specific product and should be determined by TLC analysis.
-
Tips for Successful Chromatography:
-
Dry-load your crude product onto silica gel to improve resolution.
-
Run the column with a consistent and moderate flow rate.
-
Monitor the fractions carefully by TLC.
-
-
Frequently Asked Questions (FAQs)
Q1: Can I use acyl chlorides or anhydrides directly for the N-acylation of thioamides?
A1: Yes, acyl chlorides and anhydrides are common acylating agents for this transformation. However, their high reactivity can sometimes lead to side reactions. The use of a non-nucleophilic base is crucial to deprotonate the thioamide nitrogen without reacting with the acylating agent. The reaction should be performed at low temperatures (e.g., 0 °C to room temperature) to control the reactivity.
Q2: What is the functional group tolerance for this reaction?
A2: The N-acylation of thioamides, particularly when using the N-Boc activation strategy, exhibits broad functional group tolerance. The reaction is compatible with halides, esters, amides, sulfonamides, and various heterocyclic systems.[2] This makes it a valuable tool for the late-stage functionalization of complex molecules.[2]
Q3: My starting thioamide is a primary thioamide. Are there any special considerations?
A3: Primary thioamides can undergo double N-acylation to form N,N-diacyl derivatives, especially if an excess of the acylating agent and base is used. To favor mono-acylation, it is recommended to use a stoichiometric amount of the acylating agent and carefully control the reaction conditions. The N,N-di-Boc protected thioamides are also excellent substrates for subsequent transformations.[7]
Q4: How can I confirm that I have successfully synthesized my N-acylated thioamide?
A4: A combination of analytical techniques should be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the acyl group and the thioamide backbone.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement to confirm the elemental composition of your product.
-
Infrared (IR) Spectroscopy: The C=S stretching frequency in the IR spectrum can provide evidence for the presence of the thioamide group.
Experimental Protocols & Data
Protocol 1: General Procedure for N-Boc Activation and Acylation of a Secondary Thioamide
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the secondary thioamide (1.0 equiv) in anhydrous THF.
-
Activation: Add DMAP (0.05 equiv) and Boc₂O (1.1 equiv). Stir the reaction mixture at room temperature for 1-2 hours, or until TLC/LC-MS analysis indicates complete formation of the N-Boc activated thioamide.
-
Acylation: Cool the reaction mixture to 0 °C. In a separate flask, prepare a solution of the acylating agent (e.g., acyl chloride, 1.2 equiv) in anhydrous THF. Add the acylating agent solution dropwise to the reaction mixture.
-
Base Addition: Add a solution of NaHMDS (1.5 equiv) in THF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC/LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.
Table 1: Comparison of Reaction Conditions for N-Acylation of Thioamides
| Thioamide Substrate | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-phenylbenzothioamide | Boc₂O/AcCl | NaHMDS | Toluene | 23 | 15 | 90 | [2] |
| N-methylthioacetamide | Boc₂O/BzCl | KHMDS | THF | 23 | 15 | 87 | [2] |
| Primary Thioamide | Boc₂O | DMAP | THF | 25 | 15 | 40-95 | [4] |
Visualizing the Process
Diagram 1: Reaction Mechanism for N-Acylation of Thioamides
Caption: N-Acylation via ground-state destabilization.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Systematic approach to resolving low product yield.
References
-
Zhang, J., et al. (2022). Thioamide N–C(S) Activation by Ground-State- Destabilization. The Royal Society of Chemistry. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Available at: [Link]
-
Movassaghi, M., & Schmidt, M. A. (2021). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PubMed Central. Available at: [Link]
-
Dunne, K., & Toste, F. D. (2020). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PubMed Central. Available at: [Link]
-
Zhang, J., et al. (2022). Transamidation of thioamides with nucleophilic amines: thioamide N–C(S) activation by ground-state-destabilization. Organic & Biomolecular Chemistry. Available at: [Link]
-
Plausible mechanism for the formation of thioamide (P). (n.d.). ResearchGate. Available at: [Link]
-
On Formation of Thiohydantoins from Amino Acids under Acylation Conditions. (2025). European Journal of Biochemistry. Available at: [Link]
-
Li, G., et al. (2021). Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. Organic Letters. Available at: [Link]
-
Gellman, S. H. (2012). Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies. PubMed Central. Available at: [Link]
-
Raines, R. T. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PubMed Central. Available at: [Link]
-
Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Light‐Dependent Amide or Thioamide Formation of Acylsilanes with Amines using Elemental Sulfur. (n.d.). ResearchGate. Available at: [Link]
-
Gellman, S. H. (2016). Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins. PubMed Central. Available at: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). PubMed Central. Available at: [Link]
-
N-Acylation Reactions of Amines. (n.d.). ResearchGate. Available at: [Link]
-
Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. (2023). National Institutes of Health. Available at: [Link]
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021). PubMed Central. Available at: [Link]
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- 7. par.nsf.gov [par.nsf.gov]
Navigating the Synthesis of Thioamide Derivatives at Scale: A Technical Support Guide
Welcome to the technical support center for the scale-up synthesis of thioamide derivatives. As a Senior Application Scientist, I have compiled this guide to address the common and complex challenges researchers, scientists, and drug development professionals encounter when transitioning thioamide synthesis from the bench to larger-scale production. Thioamides are invaluable in medicinal chemistry, serving as crucial bioisosteres of amides in numerous drug candidates, including antiviral, anticancer, and antitubercular agents.[1][2] However, their synthesis is not without its difficulties, particularly as the scale of the reaction increases.
This guide is structured to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your syntheses effectively. We will explore reagent selection, reaction optimization, byproduct mitigation, and purification strategies, all with a focus on scalability and safety.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding the scale-up of thioamide synthesis:
Q1: My thionation reaction with Lawesson's reagent is sluggish and gives a low yield. What are the common causes?
A1: Several factors can contribute to a sluggish reaction with Lawesson's reagent (LR). Firstly, LR has limited solubility in many common solvents, especially less polar ones, and its reactivity is dependent on being in solution.[3] On a larger scale, inadequate mixing can lead to localized areas of low reagent concentration. Secondly, LR is thermally sensitive and can decompose or polymerize at temperatures above 110 °C, reducing its effectiveness.[4] Finally, the reactivity of the starting amide plays a significant role; electron-rich amides are generally more reactive than electron-poor ones, and sterically hindered amides can also exhibit slower reaction rates.
Q2: I'm struggling to remove the phosphorus-containing byproducts from my reaction. Is there an alternative to column chromatography?
A2: This is a very common challenge, as the byproducts of Lawesson's reagent can be difficult to separate from the desired thioamide by traditional chromatography, which is often impractical at scale. A highly effective, chromatography-free workup involves quenching the reaction mixture with an alcohol, such as ethanol or ethylene glycol.[5] This converts the phosphorus byproducts into more polar phosphonates that can be easily removed through an aqueous wash. This approach not only simplifies purification but also reduces solvent waste, making it a greener and more scalable option.
Q3: Are there "greener" or more atom-economical alternatives to Lawesson's reagent for large-scale synthesis?
A3: Absolutely. For many applications, elemental sulfur (S₈) is an excellent, low-cost, and environmentally benign thionating agent, particularly in the context of the Willgerodt-Kindler reaction.[6] This reaction is a powerful method for synthesizing thioamides from aldehydes, ketones, or styrenes with an amine and elemental sulfur.[7] Additionally, inorganic sulfides like sodium sulfide (Na₂S) can be effective sulfur sources, often in aqueous media, further enhancing the green credentials of the process.[7]
Q4: How can I minimize the risk of epimerization when synthesizing chiral thioamide derivatives?
A4: Epimerization is a significant concern for chiral molecules, as the alpha-proton of a thioamide is more acidic than that of its corresponding amide.[8] This can lead to loss of stereochemical integrity, especially under basic conditions or at elevated temperatures. To mitigate this, it is crucial to use milder reaction conditions where possible. For peptide synthesis, where this is a common issue, strategies include using activating agents that are less prone to promoting racemization or protecting the thioamide as a thioimidate during subsequent synthetic steps.[9] The use of copper(II) chloride has also been reported to prevent racemization in certain thiopeptide syntheses by forming a chelate that fixes the imine intermediate.[10]
Troubleshooting Guide: From Theory to Practice
This section provides a more in-depth, question-and-answer-style guide to specific experimental issues.
Issue 1: Incomplete Conversion and Stalled Reactions
Q: I am attempting a multi-gram synthesis of a thioamide from a sterically hindered secondary amide using Lawesson's reagent in toluene. The reaction has stalled at 50% conversion after several hours at reflux. What steps should I take?
A: A stalled reaction at scale with a challenging substrate is a common issue. Here is a systematic approach to troubleshooting:
-
Confirm Reagent Activity: Lawesson's reagent can degrade upon prolonged storage, especially if exposed to moisture. Before troubleshooting the reaction, it is advisable to test the reagent on a small scale with a more reactive, unhindered amide to ensure its activity.
-
Improve Solubility and Mass Transfer: As mentioned, the solubility of LR can be a limiting factor.
-
Solvent Choice: Consider switching to a solvent in which LR is more soluble, such as THF or dioxane. However, be mindful of their lower boiling points, which may require longer reaction times. A solvent screen on a small scale is recommended.
-
Mechanical Agitation: Ensure your reactor is equipped with an appropriate overhead stirrer that provides vigorous agitation to keep the LR suspended and well-mixed.
-
-
Optimize Reagent Addition: Adding the Lawesson's reagent in one portion to a large-scale reaction can lead to exotherms and localized high concentrations, which can promote side reactions.
-
Portion-wise Addition: A better strategy is to add the LR in several portions over time. This helps to maintain a more consistent concentration of the active reagent in the reaction mixture.
-
-
Consider Microwave Irradiation: If your equipment allows, microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and can drive sluggish reactions to completion.[11] This is due to efficient and rapid heating of the reaction mixture.
Issue 2: Byproduct Formation and Purification Headaches
Q: I have successfully synthesized my thioamide on a 100-gram scale using P₄S₁₀/HMDO, but the product is contaminated with persistent, greasy byproducts that are difficult to remove by recrystallization. What is the likely identity of these byproducts and how can I remove them?
A: The combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (HMDO) is a powerful thionating system, but it can generate various silicon- and phosphorus-containing byproducts. The greasy nature of the contaminants suggests they are likely siloxanes and related species.
Here is a workflow for addressing this purification challenge:
Caption: Workflow for purification of thioamides from P₄S₁₀/HMDO reactions.
Detailed Protocol for Purification:
-
Hydrolytic Workup: After the reaction is complete, carefully quench the mixture with water or a mild aqueous base (e.g., saturated NaHCO₃ solution). This will hydrolyze the remaining P₄S₁₀/HMDO and their byproducts into more water-soluble species.
-
Silica Gel Filtration: Instead of a full chromatographic column, which is not ideal for large scales, you can perform a "plug" filtration. This involves passing the crude organic extract through a short pad of silica gel. The more polar thioamide product will have a lower affinity for the silica compared to the polar byproducts, allowing for a separation with a minimal amount of solvent.
-
Liquid-Liquid Extraction: If byproducts persist, consider a liquid-liquid extraction with a biphasic solvent system where your product and the impurities have different partition coefficients. For example, a hexane/acetonitrile partition can be effective for separating nonpolar impurities from a more polar product.
Scale-Up Protocols and Best Practices
When moving to a larger scale, it is not simply a matter of multiplying all the reagents. The following sections provide detailed protocols and considerations for the safe and efficient synthesis of thioamides at scale.
Method Selection for Scale-Up
Choosing the right thionating agent is the first critical step. The following decision tree can guide your selection process:
Caption: Decision tree for selecting a thionation reagent for scale-up.
Comparative Data of Thionation Methods
The following table summarizes typical reaction conditions and outcomes for various thionation methods to aid in your decision-making process.
| Thionating Agent | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Scale | Reference(s) |
| Lawesson's Reagent | Aromatic Amide | Toluene | Reflux | 0.5 - 3 h | 85-95 | Lab-scale | [12] |
| P₄S₁₀/Al₂O₃ (MW) | Aliphatic Amide | Dioxane | 100 (MW) | 5 min | 60-90 | Lab-scale | [11] |
| Elemental Sulfur | Aldehyde, Amine | NMP (MW) | 110-180 (MW) | 2-20 min | Good | Lab-scale | [13] |
| Elemental Sulfur | Aryl Acetic Acid, Amine | Neat | 120 | 1-2 h | 70-90 | Gram-scale | [7] |
| Na₂S | Aldehyde, Formamide | Water | 80 | 2-4 h | 75-90 | Lab-scale | [7] |
Detailed Protocol: Gram-Scale Thionation using Lawesson's Reagent with Chromatography-Free Workup
This protocol is adapted from a procedure known to be effective for scaling up thioamide synthesis while avoiding laborious purification.[5]
Safety First: Lawesson's reagent reacts with water to release flammable and toxic gases, including hydrogen sulfide (H₂S). This procedure must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. For large-scale reactions, a H₂S sensor and a plan for off-gas scrubbing are highly recommended.
Materials:
-
Amide (1.0 mol)
-
Lawesson's Reagent (0.55 mol, 1.1 eq of P=S)
-
Toluene (or other suitable high-boiling solvent)
-
Ethylene Glycol
-
Ethyl Acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Reaction Setup: In a suitable reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, charge the amide and toluene. Begin stirring to dissolve or suspend the amide.
-
Reagent Addition: In a separate container, slurry the Lawesson's reagent in toluene. Slowly add the LR slurry to the reactor. Scale-up tip: For very large scales, consider adding the LR portion-wise to control any potential exotherm.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.
-
Quench and Byproduct Decomposition: Cool the reaction mixture to below 50 °C. Add ethylene glycol and heat the mixture to 80-90 °C for 1-2 hours. This step is crucial for decomposing the phosphorus byproducts.
-
Workup: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thioamide.
-
Purification: The crude product is often of sufficient purity for many applications. If further purification is required, recrystallization is the preferred method at scale.
Safety at Scale: Handling H₂S
Many thionation reactions, either directly or during workup, can produce hydrogen sulfide (H₂S), a highly toxic and flammable gas with the characteristic odor of rotten eggs. Olfactory fatigue can occur at high concentrations, making smell an unreliable indicator of its presence.
Engineering Controls:
-
Fume Hood: All work must be performed in a high-performance fume hood.
-
H₂S Scrubbing: For reactions at a significant scale, the off-gas from the reactor should be passed through a scrubber containing an oxidizing agent (e.g., a solution of sodium hypochlorite and sodium hydroxide) to neutralize the H₂S.[14][15]
Caption: Schematic for H₂S off-gas scrubbing in a scaled-up thionation reaction.
Conclusion
The successful scale-up of thioamide synthesis is a challenging but achievable goal that is critical for the advancement of many drug development programs. By understanding the chemistry of the various thionating agents, anticipating common pitfalls, and implementing robust and safe protocols, researchers can confidently transition these important syntheses from the laboratory to production scale. The move towards greener, more efficient methods, such as those employing elemental sulfur or offering chromatography-free workups, represents a significant step forward in sustainable chemical manufacturing.
This guide provides a foundation for your scale-up efforts. As always, thorough process safety reviews and small-scale optimization are essential before embarking on any large-scale synthesis.
References
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules. [Link]
-
Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. (2002). The Journal of Organic Chemistry. [Link]
-
Comparison of Two Reagents for Thionations. (2024). ResearchGate. [Link]
-
Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. (2022). Molecules. [Link]
-
Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. (2024). Molecules. [Link]
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). ACS Chemical Biology. [Link]
-
Thioamide synthesis by thioacylation. (n.d.). Organic Chemistry Portal. [Link]
-
Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. [Link]
-
Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. (2023). Molecules. [Link]
-
Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. (2022). Organic & Biomolecular Chemistry. [Link]
-
Unlocking the potential of the thioamide group in drug design and development. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. (2023). National Center for Biotechnology Information. [Link]
-
The Willgerodt reaction and the Kindler modification. (2013). ResearchGate. [Link]
- Process for synthesis of thioamides. (1947).
-
Golden Rules of Process Safety for: Hydrogen Sulfide. (2024). AquaEnergy Expo Knowledge Hub. [Link]
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021). PubMed. [Link]
-
General methods for synthesis of thioamides. (n.d.). ResearchGate. [Link]
-
Hydrogen Sulfide (H2S) Scrubbers: Principles, Types, Costs, and Maintenance. (n.d.). Torch-Air. [Link]
-
Optimization of the reaction conditions of amide synthesis. (2020). ResearchGate. [Link]
-
Biosynthesis and Chemical Applications of Thioamides. (2019). ACS Publications. [Link]
-
How to reduce epimerization in Chiral molecule?. (2012). ResearchGate. [Link]
-
Transamidation of thioamides with nucleophilic amines: thioamide N–C(S) activation by ground-state-destabilization. (2022). RSC Publishing. [Link]
-
Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. (2025). ACS Publications. [Link]
-
How to Manufacture a Drug API? A Simple Scheme from synthesis to analysis. (2024). SciRad. [Link]
-
H2s scrubber. (n.d.). Drizgas Tech. [Link]
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How would you purify air-sensitive materials (thiols) using column chromatography?. (2013). Reddit. [Link]
-
Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions. (2004). Zeitschrift für Naturforschung B. [Link]
-
HYDROGEN SULFIDE SCRUBBING FOR REFINERY FLARE GAS SYSTEM. (n.d.). Elessent Clean Technologies. [Link]
-
Synthetic approaches to bioactive thioamides a Examples and importance of thioamides. (n.d.). ResearchGate. [Link]
-
Recent Developments in the Area of Thionation Methods and Related Synthetic Applications. (n.d.). Semantic Scholar. [Link]
-
Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. (2018). Journal of Visualized Experiments. [Link]
-
Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. (2025). The Journal of Organic Chemistry. [Link]
-
Removal of H2S from Rich Solution in Absorption Process by Utilizing Thiobacillus.sp. (2024). E3S Web of Conferences. [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. (2023). ChemRxiv. [Link]
-
Recent advances in the Willgerodt–Kindler reaction. (2013). ResearchGate. [Link]
-
Advancing API Synthesis. (2012). Pharmaceutical Technology. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz. [Link]
-
Purification of Untagged Proteins Made Attainable for Any Researcher. (2021). Bio-Rad. [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory?. (n.d.). Reddit. [Link]
-
Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. (2022). ResearchGate. [Link]
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Technical Support Center: Managing Impurities in 2-(Oxolan-2-yl)ethanethioamide Preparations
Welcome to the dedicated technical support center for the synthesis and purification of 2-(oxolan-2-yl)ethanethioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important thioamide intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the highest purity and yield in your experiments.
Introduction: The Criticality of Purity
2-(Oxolan-2-yl)ethanethioamide is a valuable building block in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can significantly impact downstream reactions, biological activity, and the overall quality of the final product. This guide provides a systematic approach to identifying, controlling, and eliminating common impurities that arise during its synthesis, which typically involves the thionation of the corresponding amide, 2-(oxolan-2-yl)acetamide.
Troubleshooting Guide: From Synthesis to Purification
This section addresses specific issues that may arise during the synthesis of 2-(oxolan-2-yl)ethanethioamide, primarily focusing on the widely used Lawesson's reagent for the thionation of the precursor amide.
Issue 1: Incomplete Conversion of the Starting Amide
Question: My reaction consistently shows a significant amount of unreacted 2-(oxolan-2-yl)acetamide by TLC and NMR analysis, even after prolonged reaction times. What could be the cause?
Answer:
Incomplete conversion is a frequent challenge in the thionation of amides. Several factors can contribute to this issue:
-
Insufficient Lawesson's Reagent: The stoichiometry of Lawesson's reagent to the amide is critical. While a 0.5 equivalent is often cited, empirical optimization is necessary. We recommend starting with 0.6-0.7 equivalents to ensure the reaction drives to completion.
-
Poor Solubility of Lawesson's Reagent: Lawesson's reagent has limited solubility in many common organic solvents at room temperature.[1] If the reagent is not fully dissolved, its reactivity is severely hampered.
-
Causality: The thionation reaction proceeds through a dissolved, reactive dithiophosphine ylide intermediate.[2][3][4] Undissolved reagent cannot effectively participate in this equilibrium.
-
Solution:
-
Solvent Choice: Tetrahydrofuran (THF) is a preferred solvent as it facilitates the dissolution of Lawesson's reagent better than less polar solvents like toluene, especially at room temperature.[1]
-
Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly improve the solubility and reaction rate. However, be mindful of potential side reactions at higher temperatures.
-
-
-
Reaction Time and Temperature: While some protocols suggest room temperature reactions, heating is often necessary to achieve full conversion.[1][3] Monitor the reaction progress by TLC until the starting material spot is no longer visible.
Experimental Protocol: Optimizing the Thionation Reaction
-
To a stirred solution of 2-(oxolan-2-yl)acetamide (1 equivalent) in anhydrous THF, add Lawesson's reagent (0.6 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase).
-
If the reaction stalls, add an additional portion of Lawesson's reagent (0.1-0.2 equivalents) and continue heating.
-
Upon completion, cool the reaction to room temperature before proceeding with the workup.
Issue 2: Presence of Multiple Unidentified Byproducts
Question: My crude product shows several spots on the TLC plate, and the NMR spectrum is complex. What are the likely impurities and how can I minimize their formation?
Answer:
The formation of byproducts is often linked to the reaction conditions and the stability of the starting materials and products.
-
Hydrolysis of Thioamide: Thioamides can be susceptible to hydrolysis, especially in the presence of water and acid or base, reverting to the starting amide.[5][6]
-
Causality: The thionation reaction produces phosphorus-containing byproducts that can become acidic upon exposure to moisture during workup. This acidic environment can catalyze the hydrolysis of the desired thioamide.[6]
-
Mitigation:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Aqueous Workup: A careful aqueous workup is crucial to remove the phosphorus byproducts.[1] Washing the organic layer with a saturated sodium bicarbonate solution will neutralize any acidic species.
-
-
-
Side Reactions of Lawesson's Reagent: Lawesson's reagent itself can undergo side reactions, especially at elevated temperatures, leading to a complex mixture of phosphorus-containing impurities.[2][3]
-
Mitigation: Use the minimum effective temperature for the reaction and avoid prolonged heating once the reaction is complete.
-
-
Starting Material Impurities: The purity of the starting 2-(oxolan-2-yl)acetamide is paramount. Impurities in the starting material will likely be carried through or react to form additional byproducts.
Impurity Profile and Identification
| Potential Impurity | Typical Analytical Signature (¹H NMR) | Mitigation Strategy |
| 2-(Oxolan-2-yl)acetamide | Characteristic amide proton signals and different chemical shifts for the protons adjacent to the carbonyl group. | Optimize reaction conditions for full conversion. |
| Hydrolysis Product (Carboxylic Acid) | Broad singlet corresponding to the carboxylic acid proton. | Ensure anhydrous conditions and perform a bicarbonate wash during workup. |
| Phosphorus Byproducts | Complex signals in the phosphorus NMR spectrum and potentially broad signals in the proton NMR. | Thorough aqueous workup and column chromatography. |
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to separate my desired thioamide from the impurities by column chromatography. The fractions are often contaminated. What are some effective purification strategies?
Answer:
Purification of thioamides can be challenging due to their polarity and potential for interaction with silica gel.
-
Inadequate Workup: Residual phosphorus byproducts from Lawesson's reagent are notorious for co-eluting with the product on silica gel.[1]
-
Solution: A thorough aqueous workup is non-negotiable.[1] Wash the crude organic extract multiple times with water and brine before concentrating. Some researchers report that a pre-chromatography filtration through a small plug of silica can help remove some of the more polar impurities.
-
-
Choice of Chromatography Conditions:
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
TLC Analysis: Careful TLC analysis of the column fractions is essential to identify the pure product fractions. Thioamides can sometimes streak on TLC plates; adding a small amount of a polar solvent like methanol to the eluent can help improve the spot shape.
-
-
Alternative Purification Methods:
-
Crystallization: If the thioamide is a solid, recrystallization can be a highly effective method for purification.[7] Experiment with different solvent systems to find one that provides good crystal formation.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be an excellent, albeit more resource-intensive, option.
-
Workflow for Purification
Caption: Decision workflow for the purification of 2-(oxolan-2-yl)ethanethioamide.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the thionation reaction with Lawesson's reagent?
A1: Tetrahydrofuran (THF) is often the preferred solvent as it provides good solubility for Lawesson's reagent, allowing the reaction to proceed at a reasonable rate, even at room temperature in some cases.[1] Toluene can also be used, but typically requires heating to higher temperatures.[1][3]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to achieve good separation between the starting amide and the product thioamide. The thioamide product is generally less polar than the starting amide. Staining with potassium permanganate can help visualize the spots.
Q3: My purified thioamide appears to be degrading over time. What are the proper storage conditions?
A3: Thioamides can be sensitive to light, air, and moisture. For long-term storage, it is recommended to keep the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20 °C).
Q4: Are there any safety precautions I should be aware of when working with Lawesson's reagent?
A4: Yes. Lawesson's reagent and its byproducts have a strong, unpleasant odor.[1] It is essential to handle this reagent in a well-ventilated fume hood. Additionally, Lawesson's reagent is flammable and can react with water.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: Can I use other thionating reagents besides Lawesson's reagent?
A5: While Lawesson's reagent is widely used due to its relatively mild reaction conditions, other reagents like phosphorus pentasulfide (P₄S₁₀) can also be employed.[2] However, P₄S₁₀ typically requires harsher conditions, such as higher temperatures, and may lead to more side products.[2]
Logical Relationship Diagram for Thionation Success
Caption: Key factors influencing the successful synthesis of 2-(oxolan-2-yl)ethanethioamide.
References
- Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. (2024). MDPI.
- Lawesson's Reagent. Organic Chemistry Portal.
- Thionation of amides using Lawessons reagent. ChemSpider Synthetic Pages.
- A selective and convenient method for the synthesis of 2-phenylaminothiazolines. (2010). PubMed.
- Preparation method of 2-methyltetrahydrofuran-3-thiol. Google Patents.
- Synthesis of 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles. (2011). ResearchGate.
- Ultrasound-promoted synthesis of 2-aminothiophenes accelerated by DABCO utilizing PEG-200 as solvent. Journal of Chemical and Pharmaceutical Research.
- Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. SpringerLink.
- Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. (2005). ResearchGate.
- The hydrolysis of amides. Chemguide.
- Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over a catalyst. Google Patents.
- Thioamide synthesis by thioacylation. Organic Chemistry Portal.
- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.
- Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. (2018). MDPI.
- Thioamide synthesis by thionation. Organic Chemistry Portal.
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). MDPI.
- Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2022). ResearchGate.
- Modification of organic compounds with Lawesson's reagent. (2022). ResearchGate.
- Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. (2018). PMC.
- Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts.
- 2-Chloro-N-(1,1-dioxo-1¦Ë6-thiolan-3-yl)-N-(oxolan-2-ylmethyl)acetamide. AChemBlock.
- 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. (2022). MDPI.
- (Tetrahydrofuran-2-yl)acetonitrile. TCI EUROPE N.V..
- Lawesson's reagent. Wikipedia.
- Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). PMC.
- Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. (2019). PMC.
- Compound N1-[(oxolan-2-yl)methyl]-N2-phenylethanediamide. Chemdiv.
- Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
- Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization. (2018). ResearchGate.
- Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. (2015). Iraqi Journal of Science.
- Thiols-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including Tioxazafen under transition metal-free conditions. (2020). Organic & Biomolecular Chemistry.
- Mechanism of the thionation reaction using Lawesson's reagent (1). (2021). ResearchGate.
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lawesson's reagent - Wikipedia [en.wikipedia.org]
solvent effects on the reactivity of 2-(oxolan-2-yl)ethanethioamide
Technical Support Center: 2-(oxolan-2-yl)ethanethioamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-(oxolan-2-yl)ethanethioamide. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for challenges encountered when working with this versatile building block. We will explore the critical role of solvent selection in modulating the reactivity, stability, and reaction outcomes of this compound.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties of 2-(oxolan-2-yl)ethanethioamide and its interactions with common laboratory solvents.
Q1: What are the key structural features of 2-(oxolan-2-yl)ethanethioamide that influence its reactivity?
A1: The reactivity of this molecule is governed by two primary features: the thioamide functional group and the oxolane (tetrahydrofuran) ring .
-
The Thioamide Group (-C(S)NH₂): This group is the primary site of reactivity. Compared to a standard amide, a thioamide is generally more reactive.[1] The carbon-sulfur double bond (C=S) is longer and weaker than a carbon-oxygen double bond (C=O), and the sulfur atom is a larger, more polarizable, and softer nucleophile.[1] This makes the thiocarbonyl carbon more susceptible to attack by soft nucleophiles and the sulfur atom a prime target for electrophiles like alkyl halides. The N-H protons of a thioamide are also more acidic than their amide counterparts.[1]
-
The Oxolane Ring: This saturated ether ring introduces polarity and can act as a hydrogen bond acceptor. Its presence can influence the molecule's solubility profile and potentially coordinate with cations, although this effect is generally weak. In drug discovery, such saturated heterocyclic motifs are often used to improve properties like aqueous solubility and metabolic stability.[2]
Q2: How do polar protic solvents interact with the thioamide functional group?
A2: Polar protic solvents, such as water, methanol, and ethanol, have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Their interaction with the thioamide group is significant:
-
Hydrogen Bonding: They form strong hydrogen bonds with the lone pairs on the sulfur atom and with the N-H protons of the thioamide.[1]
-
Ground-State Stabilization: This extensive hydrogen bonding network strongly solvates and stabilizes the thioamide in its ground state.
-
Nucleophile Deactivation: Protic solvents can also form a "cage" around anionic nucleophiles (e.g., thiolates, alkoxides) through hydrogen bonding, reducing their reactivity.[3]
The net effect is that many reactions, particularly those requiring a strong, unencumbered nucleophile (like S-alkylation, an Sₙ2 type reaction), are often significantly slower in polar protic solvents.[3][4]
Q3: When should I choose a polar aprotic solvent for reactions involving this compound?
A3: Polar aprotic solvents, such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF), are the preferred choice for many reactions involving thioamides.[5][6] These solvents possess large dipole moments but lack acidic protons.
-
Enhanced Nucleophilicity: They can solvate cations but are poor at solvating anions (nucleophiles).[3] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating Sₙ2 reactions.
-
Transition State Stabilization: Their polarity is effective at stabilizing charged transition states that are common in nucleophilic and electrophilic additions.
You should strongly consider a polar aprotic solvent for reactions like S-alkylation, condensations, and other nucleophilic substitutions where maximizing the reactivity of your nucleophile is key to success.
Q4: What is the general stability of 2-(oxolan-2-yl)ethanethioamide in common laboratory solvents?
A4: Thioamides are generally stable compounds but can be susceptible to degradation under certain conditions.
-
Hydrolysis: They can be hydrolyzed back to the corresponding amide, particularly in the presence of water and acid or base, though this process is often slower than for amides.[7][8] The use of aqueous or protic solvents, especially at elevated temperatures, increases the risk of this side reaction.
-
Solvent-Induced Decomposition: In some cases, highly polar solvents can promote the decomposition of the thioamide bond.[5] It is always advisable to perform a stability test by dissolving a small amount of the thioamide in the intended solvent and monitoring it by TLC or LC-MS over time at the target reaction temperature before committing to a large-scale reaction.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield or Slow Rate in S-Alkylation Reactions
Q: I am attempting to alkylate the sulfur atom of 2-(oxolan-2-yl)ethanethioamide with an alkyl halide, but the reaction is slow and the yield is poor. My current solvent is ethanol. What is causing this and how can I fix it?
A: The primary cause is your choice of a polar protic solvent (ethanol). As discussed in the FAQ, protic solvents stabilize the thioamide ground state and deactivate the nucleophile (either the thioamide itself or its conjugate base) through hydrogen bonding.[3] This significantly increases the activation energy for the Sₙ2 alkylation reaction.
Solution Pathway:
-
Change Solvent System: Switch to a polar aprotic solvent. DMF, DMSO, or acetonitrile are excellent choices as they will poorly solvate the anionic thioamide (formed after deprotonation) and accelerate the Sₙ2 reaction.[4] THF is also a viable, less polar option.[5]
-
Select an Appropriate Base: Ensure you are using a suitable base to deprotonate the thioamide, forming the highly nucleophilic thioimidate anion. Non-nucleophilic bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used.
-
Ensure Anhydrous Conditions: Water can compete as a nucleophile and promote hydrolysis. Use anhydrous solvents and reagents to minimize this side reaction.
Data Summary: Solvent Selection for S-Alkylation
| Solvent | Type | Dielectric Constant (ε) | Expected S-Alkylation Rate | Rationale |
| Ethanol | Polar Protic | 25 | Very Slow | Strong H-bonding deactivates the nucleophile.[3] |
| THF | Polar Aprotic | 7.6 | Moderate | Good starting point; less polar. Identified as optimal in some thioamide reactions.[5] |
| Acetonitrile | Polar Aprotic | 37 | Fast | Excellent for Sₙ2; effectively solvates counter-ions. |
| DMF | Polar Aprotic | 37 | Very Fast | Highly polar; effectively dissolves reagents and accelerates Sₙ2 reactions.[6] |
| DMSO | Polar Aprotic | 47 | Very Fast | Highest polarity; strongly accelerates Sₙ2 reactions but can be difficult to remove. |
Problem 2: Observation of Amide Byproduct
Q: My reaction mixture shows a significant amount of the corresponding amide, 2-(oxolan-2-yl)acetamide, as a byproduct. How can I prevent this hydrolysis?
A: The formation of the amide byproduct is due to hydrolysis of the thioamide. This is often promoted by the presence of water, especially under acidic or basic conditions and/or with heating.[7]
Solution Pathway:
-
Use Anhydrous Solvents: Rigorously dry your chosen solvent (especially aprotic solvents like THF, Dichloromethane, or Toluene) before use.
-
Avoid Protic Solvents: If possible, avoid using water, alcohols, or other protic solvents as the primary reaction medium, as they are a direct source for hydrolysis.
-
Control pH During Workup: During the aqueous workup, keep the solution neutral or slightly basic and avoid prolonged exposure. If an acidic wash is necessary, perform it quickly and at low temperatures.
-
Consider the Reagents: Some reagents, like certain metal salts (e.g., silver or mercury salts), are known to actively promote thioamide hydrolysis to the amide.[7] If your protocol uses such reagents, this may be an unavoidable side reaction, and the focus should be on rapid conversion and purification.
Workflow Diagram: Troubleshooting Experimental Issues
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening for S-Alkylation
This protocol provides a self-validating system to quickly identify the optimal solvent for an S-alkylation reaction.
-
Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), add 2-(oxolan-2-yl)ethanethioamide (1.0 eq) and a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq) to four separate, dry reaction vials equipped with stir bars.
-
Solvent Addition: To each vial, add 0.5 M of a different anhydrous solvent being tested (e.g., Vial 1: THF; Vial 2: Acetonitrile; Vial 3: DMF; Vial 4: Toluene).
-
Reaction Initiation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) to each vial simultaneously.
-
Monitoring: Stir all reactions at the desired temperature (e.g., room temperature or 50 °C). At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction, quench with a drop of water, and spot on a TLC plate.
-
Analysis: Develop the TLC plate in an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexanes). Stain and visualize. The solvent that shows the fastest consumption of starting material and the cleanest formation of the desired product spot is the most suitable.
-
Validation: Confirm the identity of the product in the most promising reaction vial using LC-MS analysis.
Visualization: Differential Solvation Effects
Sources
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thioamide - Wikipedia [en.wikipedia.org]
- 8. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Thioamide Synthesis
Mission: To provide researchers with high-fidelity, actionable guidance on selecting and optimizing catalytic systems for thioamide synthesis. We bridge the gap between "textbook" reactions and the realities of complex scaffold derivatization in drug discovery.
Module 1: Catalyst Selection Matrix
Status: Active | Ticket Type: Reagent Selection
User Query: "I have a sensitive amide substrate. Lawesson’s Reagent (LR) is giving me purification headaches and low yields. What are my alternatives?"
Technical Response: While Lawesson’s Reagent (LR) is the historical standard, it is often suboptimal for late-stage functionalization due to difficult byproduct removal and thermal instability. For pharmaceutical applications, we recommend shifting to Activated Phosphorus Systems or Green Catalytic Cycles depending on your substrate's steric and electronic profile.
Comparative Performance Table
| Feature | Curphey’s Reagent ( | Bergman’s Reagent ( | Lawesson’s Reagent (LR) | Green Catalytic ( |
| Mechanism | Silyl-activated P-S transfer | Pyridine-complexed P-S transfer | Thiadiphosphetane ring opening | Nucleophilic activation of |
| Workup | Hydrolytic (Byproducts become water-soluble) | Filtration (Crystalline reagent) | Chromatography (Difficult separation) | Extraction/Filtration |
| Odor Profile | Moderate | Low (Non-volatile complex) | High (Stench) | Low to Moderate |
| Thermal Stability | High (>150°C) | High (165-175°C) | Decomposes >110°C | Variable |
| Substrate Scope | Esters, Lactones, Amides, Ketones | Highly selective for Amides | General | Aldehydes, Alkynes (Kindler-type) |
| Key Advantage | Cleanest Workup (Ideal for Drug Dev) | Storable, Crystalline, Selective | Commercially ubiquitous | Atom Economy, Aqueous media |
Decision Logic: Reagent Selection Workflow
Figure 1: Decision tree for selecting the optimal thionation reagent based on substrate constraints.
Module 2: The "Gold Standard" Protocol (Curphey's Reagent)
Status: Verified | Ticket Type: SOP / Methodology
Context: For drug development professionals, the primary bottleneck with Lawesson's Reagent is that the byproducts (trimeric anhydrosulfides) often co-elute with the product during chromatography. The Curphey method (
Mechanism of Action
Hexamethyldisiloxane (HMDSO) acts as an oxygen scavenger and activates the phosphorus pentasulfide. It cleaves the P-O bonds formed during the reaction, preventing the formation of the gummy, insoluble byproducts typical of neat
Step-by-Step Protocol
Reagents:
-
Substrate: 1.0 equiv (Amide/Lactam)
-
: 0.2 - 0.5 equiv (Note:
provides multiple sulfur atoms) -
HMDSO: 2.0 - 4.0 equiv
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Procedure:
-
Preparation: In a flame-dried flask under Argon/Nitrogen, suspend
(0.5 equiv) in anhydrous DCM. -
Activation: Add HMDSO (2.0 equiv) and the amide substrate (1.0 equiv) at room temperature.
-
Tip: If the amide is insoluble, Toluene or Xylene can be used, but require heating.
-
-
Reaction: Stir at reflux.
-
DCM: Reflux (approx. 40°C) for 2–6 hours.
-
Toluene: Reflux (110°C) for 1–3 hours (faster kinetics).
-
-
Monitoring: Monitor by TLC. The spot for thioamide is usually less polar (higher Rf) than the corresponding amide.
-
Workup (The Critical Step):
-
Cool the mixture to room temperature.
-
Hydrolysis: Add aqueous
(10% solution) or simple water. Stir vigorously for 30 minutes. This decomposes the silylated phosphorus byproducts into water-soluble phosphates. -
Extraction: Separate the organic layer. Wash with brine, dry over
, and concentrate.
-
-
Purification: Flash chromatography (often short plug is sufficient due to clean profile).
Module 3: Troubleshooting & FAQs
Status: Live Support | Ticket Type: Problem Solving
Q1: "My reaction with Lawesson's Reagent stalled at 60% conversion. Adding more reagent didn't help."
Diagnosis: Product Inhibition or Decomposition.[2] Solution:
-
Switch to Microwave: LR reactions are significantly accelerated by microwave irradiation (100–120°C for 10–20 mins). This often pushes equilibrium to completion before decomposition occurs.
-
Use "Thionation Additives": Add a catalytic amount of silver perchlorate (
) or triflic acid (if substrate tolerates acid). These act as Lewis acids to activate the LR. -
The "Curphey Switch": If LR fails, switch to the
/HMDSO system described in Module 2. The silyl-activation mechanism is distinct and often overcomes the kinetic barrier where LR fails.
Q2: "The product smells like sulfur even after column chromatography. How do I deodorize it?"
Diagnosis: Trapped elemental sulfur or low-molecular-weight polysulfides. Solution:
-
The Triphenylphosphine Wash: Dissolve the crude product in DCM and add 1.1 equiv of Triphenylphosphine (
) relative to the estimated sulfur contaminant. Stir for 30 mins. reacts with to form Triphenylphosphine sulfide ( ), which is highly polar and easily separated by a second column or crystallization. -
Copper Turnings: Stir the solution with activated copper turnings to scavenge free sulfur.
Q3: "I need to perform this reaction in water/green conditions."
Diagnosis: Sustainability requirement. Solution: Use the Kindler-type Catalytic Cycle .
-
Reagents: Amine (Morpholine/Piperidine), Elemental Sulfur (
), Substrate (Aldehyde/Amine mix). -
Conditions: Reflux in water or Deep Eutectic Solvents (Choline Chloride:Urea).
-
Mechanism: The amine activates the sulfur ring, forming a polysulfide anion that attacks the substrate. This avoids phosphorus reagents entirely.[2][3]
Mechanistic Insight: Phosphorus vs. Green Activation
Figure 2: Mechanistic comparison between Phosphorus-based activation (Curphey) and Amine-catalyzed Sulfur activation (Kindler).
References
-
Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane.[4][5] The Journal of Organic Chemistry, 67(18), 6461-6473. Link
-
Bergman, J., Pettersson, B., Hasumbegovic, V., & Svensson, P. H. (2011).[3] Thionations using a P4S10-pyridine complex in solvents such as acetonitrile and dimethyl sulfone.[6] The Journal of Organic Chemistry, 76(5), 1546-1553. Link
-
Gupta, A., Vankar, J. K., Jadav, J. P., & Gururaja, G. N. (2022).[3] Water Mediates a Greener and Mild Synthesis of Thioamides with No Input Energy, Additives, or Catalysts.[3] The Journal of Organic Chemistry, 87(4), 2410-2420. Link
-
Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson's Reagent in Organic Syntheses.[3][6][7][8] Chemical Reviews, 107(11), 5210–5278. Link
-
Flanagan, S. R., Williams, H., & Loo, J. A. (2015). Thioamide Synthesis: A Review of Advances in the 21st Century. Organic Preparations and Procedures International, 47(3), 173-204. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Thioamide synthesis by thionation [organic-chemistry.org]
- 4. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 7. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
structure-activity relationship (SAR) studies of 2-(oxolan-2-yl)ethanethioamide analogs
This guide provides a technical analysis of the structure-activity relationship (SAR) for 2-(oxolan-2-yl)ethanethioamide , evaluating its potential as a bioisostere for corresponding amides in drug discovery.
Executive Summary & Chemical Context
Subject of Investigation: 2-(oxolan-2-yl)ethanethioamide Chemical Class: Heterocyclic Thioamides / Tetrahydrofuran (THF) Derivatives Primary Application: CNS Therapeutics (Anticonvulsant/GABAergic modulation) and Enzyme Inhibition (Protease/Amidase targets).[1]
This guide objectively compares the thioamide lead against its amide precursor and established clinical standards . The transition from an amide to a thioamide (O
The Scaffold
The molecule consists of a tetrahydrofuran (oxolane) ring substituted at the C2 position with an ethanethioamide side chain.
-
Oxolane Ring: Provides a specific steric volume and dipole moment, often mimicking the ribose ring in nucleosides or acting as a lipophilic spacer in CNS drugs.
-
Thioamide Warhead: The
group acts as a robust hydrogen bond donor (stronger than amide) and a weaker acceptor, often improving membrane permeability.
Comparative Analysis: Thioamide vs. Alternatives
The following table summarizes the physicochemical and biological shifts observed when modifying the core scaffold.
Table 1: Physicochemical & Pharmacological Comparison
| Feature | Lead: 2-(Oxolan-2-yl)ethanethioamide | Alternative A: 2-(Oxolan-2-yl)acetamide | Standard: Valproamide |
| Structure | THF-CH | THF-CH | (C$_3 |
| Bioisosterism | Thioamide (Soft base, lipophilic) | Amide (Hard base, hydrophilic) | Aliphatic Amide |
| LogP (Predicted) | ~0.8 - 1.2 (Higher Permeability) | ~0.3 - 0.5 (Lower Permeability) | ~1.8 |
| H-Bonding | Strong Donor / Weak Acceptor | Moderate Donor / Strong Acceptor | Moderate Donor / Strong Acceptor |
| Metabolic Stability | High (Resistant to amidases) | Low (Hydrolyzed to acid) | Moderate (Glucuronidation) |
| CNS Penetration | Enhanced (Lipophilic character) | Moderate | High |
| Primary Risk | Hepatotoxicity (S-oxidation) | Rapid Clearance | Hepatotoxicity |
Analyst Insight: The thioamide analog typically exhibits a 2-3x increase in half-life (
) compared to the amide due to resistance against hydrolytic enzymes. However, researchers must monitor for potential S-oxidation metabolites which can be reactive.
Detailed SAR Exploration Strategy
To validate the efficacy of 2-(oxolan-2-yl)ethanethioamide, a systematic SAR study must probe three specific regions.
Visualization: SAR Logic Flow
The following diagram outlines the critical decision pathways for optimizing this scaffold.
Figure 1: Strategic SAR modification zones. Region A optimizes receptor fit; Region B controls rotational freedom; Region C determines metabolic stability and binding affinity.
Key SAR Modifications:
-
Ring Modification (Region A):
-
Oxolane (THF)
Oxane (THP): Increasing ring size tests the steric tolerance of the binding pocket. -
Oxolane
Pyrrolidine: Changing O to N introduces a basic center, significantly altering pKa and solubility.
-
-
Linker Length (Region B):
-
Ethanethioamide (
) vs. Propanethioamide ( ): Extension of the alkyl chain increases flexibility. In GABA-analogs, the distance between the ring and the polar group is critical for receptor activation.
-
-
Warhead Exchange (Region C):
Experimental Protocols
To ensure data integrity, the following self-validating protocols are recommended for synthesizing and testing the lead compound.
A. Synthesis: Thionation via Lawesson’s Reagent
Objective: Convert the amide precursor to the thioamide with high chemoselectivity.
-
Reagents: 2-(oxolan-2-yl)acetamide (1.0 eq), Lawesson’s Reagent (0.55 eq), Dry Toluene.
-
Procedure:
-
Dissolve amide in anhydrous toluene under
atmosphere. -
Add Lawesson’s Reagent.
-
Reflux at 110°C for 2–4 hours. Monitor via TLC (Thioamides are less polar than amides; higher
). -
Validation Step: Quench with saturated
. Extract with DCM.
-
-
Purification: Flash column chromatography (Hexane/EtOAc). Thioamides are often yellow/orange solids or oils.
-
Characterization:
-
IR: Look for disappearance of Amide I (
) and appearance of Thioamide bands ( ). -
C NMR: Thiocarbonyl carbon shifts downfield (
) compared to carbonyl ( ).
-
B. Biological Evaluation: Anticonvulsant Screening (In Vivo)
Objective: Assess CNS activity using the Maximal Electroshock (MES) test, the gold standard for seizure protection.
-
Subjects: Male albino mice (20-25g).
-
Dosing: Administer Lead Compound (30, 100, 300 mg/kg i.p.) vs. Valproate (Standard).
-
Protocol:
-
Wait 30 minutes (pretreatment time).
-
Apply corneal electrodes: 50 mA, 60 Hz, 0.2s duration.
-
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.
-
-
Data Analysis: Calculate
(Effective Dose 50%) using Probit analysis.-
Success Criterion:
indicates potent activity.
-
References
-
Thioamide Bioisosterism
-
THF Pharmacophores
- Paper: "Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and SAR Studies."
-
Source:National Institutes of Health (PubMed).[6]
- Context: Validates the use of the oxolane ring in approved drugs like Darunavir and experimental CNS agents.
-
Anticonvulsant Screening Protocols
- Paper: "Anticonvulsant Screening Project (ASP): Procedures and Results."
- Source:National Institute of Neurological Disorders and Stroke (NINDS).
- Context: Provides the standard MES and PTZ protocols used for evaluating ethanethioamide deriv
-
Lawesson's Reagent Methodology
- Paper: "Lawesson’s Reagent in Organic Synthesis."
- Source:Organic Syntheses.
- Context: The standard protocol for converting amides to thioamides cited in the experimental section.
Sources
- 1. japsonline.com [japsonline.com]
- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: In Vivo Efficacy of 2-(Oxolan-2-yl)ethanethioamide Derivatives
Executive Summary: The Thioamide Advantage[1][2]
In medicinal chemistry, the thioamide functional group (–C(=S)NH–) is a critical bioisostere of the amide bond.[1][2][3][4] This guide focuses on the in vivo evaluation of 2-(oxolan-2-yl)ethanethioamide derivatives (thio-analogs of tetrahydrofuran-2-yl acetamides).
While the oxolane (tetrahydrofuran) ring acts as a privileged scaffold—mimicking ribose in nucleosides or serving as a polar hydrophobic core in CNS-active agents—the thioamide substitution is the strategic differentiator.[1] This modification often imparts:
-
Enhanced Metabolic Stability: Resistance to amidases and proteases due to the larger van der Waals radius of sulfur (1.85 Å vs. 1.40 Å for oxygen) and steric hindrance.
-
Altered Lipophilicity: Increased LogP, facilitating better membrane permeability and Blood-Brain Barrier (BBB) crossing.[1]
-
Modified Hydrogen Bonding: The thioamide is a stronger hydrogen bond donor (N–H) but a weaker acceptor (C=S) than the amide, altering target binding kinetics.[1]
This guide outlines the comparative profiling of these derivatives against their amide counterparts and standard-of-care references.
Comparative Performance Analysis
The following table summarizes the expected performance shifts when transitioning from the Amide Lead (Compound A) to the Thioamide Derivative (Compound T) , based on established structure-activity relationship (SAR) principles.
| Feature | Amide Lead (Compound A) | Thioamide Derivative (Compound T) | Clinical Implication |
| Metabolic Half-life ( | Low to Moderate | High | Reduced dosing frequency; improved exposure.[1] |
| Proteolytic Resistance | Susceptible to amidases | Resistant | Higher stability in plasma and liver microsomes. |
| Lipophilicity (LogP) | Lower | Higher (+0.5 to 1.0 units) | Enhanced passive diffusion; improved CNS penetration.[1] |
| H-Bond Donor Acidity | Moderate ( | High ( | Stronger interaction with anionic residues in the binding pocket.[1] |
| Solubility | High | Moderate | May require lipid-based formulation (e.g., PEG400/Captisol).[1] |
Supporting Data: The "Thioamide Effect"
Studies on thioamide bioisosteres (e.g., in peptide macrocycles or small molecule inhibitors like ASH1L inhibitors) have demonstrated up to a 241-fold increase in plasma stability and significantly improved oral bioavailability compared to all-oxo variants [1, 2].[1][2]
Experimental Protocols
Protocol A: Pharmacokinetic (PK) Profiling (Rat)
Objective: To quantify the bioavailability (
Materials:
-
Subjects: Male Sprague-Dawley rats (n=3 per timepoint).
-
Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.[1]
-
Dose: 5 mg/kg (IV) and 10 mg/kg (PO).[1]
Workflow:
-
Administration: Administer Compound T via tail vein (IV) or oral gavage (PO).[1]
-
Sampling: Collect blood samples (via jugular vein) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h post-dose.[1]
-
Tissue Collection: At
(determined from pilot), harvest brain tissue (after saline perfusion) to assess BBB penetration.[1] -
Bioanalysis:
-
Precipitate proteins with acetonitrile (containing internal standard).[1]
-
Analyze supernatant via LC-MS/MS (MRM mode).[1]
-
Note: Thioamides can be prone to oxidative desulfuration (S -> O exchange) in vivo.[1] Monitor for the amide metabolite (M+16 mass shift is typical for S->O, but mass difference is actually -16 Da: S=32, O=16).[1] Crucial: Monitor for the [M-16] peak (Amide metabolite).[1]
-
Data Output Calculation:
Protocol B: In Vivo Efficacy (Representative CNS Model)
Objective: To validate efficacy in a model relevant to oxolane-based scaffolds (e.g., neuropathic pain or anticonvulsant activity).[1]
Model: Chemotherapy-Induced Peripheral Neuropathy (CIPN) or Maximal Electroshock (MES) (depending on specific target profile).[1] Here we detail the MES Test (Anticonvulsant screening), relevant for small polar heterocycles.
-
Induction: Apply an electrical stimulus (60 Hz, 50 mA, 0.2 s) via corneal electrodes to mice.[1]
-
Treatment:
-
Readout: Measure the suppression of the Tonic Hindlimb Extension (THE) component of the seizure.[1]
-
Endpoint: Protection is defined as the abolition of THE within 10 seconds of stimulation.
Mechanism & Workflow Visualization
The following diagram illustrates the decision matrix for advancing a thioamide derivative through preclinical development, highlighting the critical "S-to-O" metabolic checkpoint.
Caption: Workflow for validating thioamide bioisosteres. Critical checkpoints include microsomal stability and in vivo desulfuration analysis.
Critical Analysis of Results
When interpreting data for 2-(oxolan-2-yl)ethanethioamide derivatives, look for these key indicators:
-
The "Prodrug" Trap: If the in vivo efficacy of the Thioamide is identical to the Amide, but the PK shows high levels of the Amide metabolite, the Thioamide may simply be acting as a prodrug (oxidative desulfuration).
-
Validation: Use a specific inhibitor of oxidative enzymes (e.g., CYP450 inhibitors) to see if efficacy persists.[1]
-
-
Potency Shift: Thioamides often show higher affinity for metalloenzymes (e.g., Carbonic Anhydrase, HDACs) due to sulfur's ability to coordinate Zinc (
) more effectively than oxygen.[1]-
Data Point: A decrease in
(e.g., from 100 nM to 10 nM) suggests direct target engagement improvement.[1]
-
References
-
Hansen, T. N., & Olsen, C. A. (2024).[1][5] Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal. Link
- Context: Comprehensive review on the stability and bioactivity gains of thioamide substitution.
-
Wang, Y., et al. (2024).[1][3] Unlocking the potential of the thioamide group in drug design and development. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
- Context: Details the "Thioamide Effect" on pharmacokinetics, specifically metabolic stability and membrane permeability.
-
Eccleston, J. F., et al. (2020).[1] Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology. Link
- Context: Discusses the structural and electronic differences (Van der Waals radii, H-bonding) relevant to target binding.
-
Kalgutkar, A. S., et al. (2015).[1] 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. Journal of Medicinal Chemistry. Link
-
Context: Provides a relevant precedent for small polar heterocycle-acetamide derivatives in drug discovery.[1]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Synthetic Strategies for 2-(Oxolan-2-yl)ethanethioamide
Executive Summary
Target Molecule: 2-(oxolan-2-yl)ethanethioamide (CAS: Analogous structure reference) Significance: This primary thioamide serves as a critical "C2-synthon" for constructing thiazole-based pharmacophores via the Hantzsch thiazole synthesis. The oxolane (tetrahydrofuran) ring is a privileged motif in medicinal chemistry, often improving solubility and metabolic stability compared to aromatic analogs.
This guide evaluates the two most chemically distinct and practical routes for synthesizing this target:
-
The "Standard Bench" Route: Thionation of 2-(oxolan-2-yl)acetamide using Lawesson’s Reagent.
-
The "Green Scalable" Route: Magnesium-catalyzed thiohydrolysis of 2-(oxolan-2-yl)acetonitrile.
Part 1: Retrosynthetic Analysis
The choice of route depends heavily on the available precursor. The amide precursor is typically derived from the acid, while the nitrile is often accessible via nucleophilic substitution of the corresponding halide.[1]
Figure 1: Retrosynthetic logic flow. Route A (Red) utilizes direct oxygen-sulfur exchange. Route B (Green) utilizes additive thiohydrolysis.
Part 2: Route A - Thionation via Lawesson’s Reagent
Best For: Small-scale discovery chemistry (<5g), rapid optimization, and substrates sensitive to basic conditions.
The Chemistry
Lawesson’s Reagent (LR) acts as a mild, selective thionating agent.[2] Unlike phosphorus pentasulfide (
Mechanistic Pathway
The reaction proceeds via a [2+2] cycloaddition between the carbonyl and the dithiophosphine ylide (the active monomer of LR).
Figure 2: Mechanism of Oxygen-Sulfur exchange driven by the formation of the stable P=O bond.
Experimental Protocol
Reagents:
-
2-(Oxolan-2-yl)acetamide (1.0 eq)
-
Lawesson’s Reagent (0.6 eq)
-
Solvent: Anhydrous THF (for lower temp) or Toluene (for higher temp)
Procedure:
-
Setup: In a dry round-bottom flask under
, dissolve the amide in anhydrous toluene (0.1 M concentration). -
Addition: Add Lawesson’s Reagent (0.6 eq). The mixture will be a suspension.
-
Reaction: Heat to 80°C (reflux). The mixture typically becomes homogeneous as the reagent reacts. Stir for 2–4 hours.
-
Monitoring: Monitor via TLC (EtOAc/Hexane). The thioamide is less polar than the amide (higher
). -
Workup (Critical): Cool to room temperature. Do not perform an aqueous wash immediately. Evaporate the solvent directly to a slurry.
-
Purification: Flash column chromatography is required to remove the phosphorus byproducts. Elute with a gradient of Hexanes
30% EtOAc/Hexanes.
Validation:
-
IR: Disappearance of Amide I band (~1650
) and appearance of Thioamide bands (~1400–1000 ). -
1H NMR: The
protons in the thioamide are significantly deshielded (broad singlets often >8.0 ppm) compared to the amide.
Part 3: Route B - Mg-Catalyzed Thiohydrolysis
Best For: Scale-up (>10g), "Green" chemistry requirements, and cost-efficiency.
The Chemistry
This method avoids the atom-inefficient Lawesson's reagent. It utilizes Sodium Hydrosulfide (NaSH) as the sulfur source.[3] Magnesium chloride (
Mechanistic Pathway
The magnesium ion coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon.
Figure 3: Activation of the nitrile by Magnesium allows attack by the hydrosulfide anion.
Experimental Protocol
Reagents:
-
2-(Oxolan-2-yl)acetonitrile (1.0 eq)
-
NaSH
xH2O (2.0 eq) - (1.0 eq)
Procedure:
-
Setup: Dissolve the nitrile in DMF (0.5 M).
-
Activation: Add
. Stir for 15 minutes to allow complexation. -
Sulfuration: Add NaSH (flakes or powder). The reaction will turn green/dark.
-
Reaction: Stir at room temperature for 12–24 hours. (Mild heating to 50°C accelerates the reaction but increases smell).
-
Workup: Pour the reaction mixture into ice-cold water (10x volume). The thioamide often precipitates.
-
Extraction: If no precipitate forms (due to the oxolane ring increasing water solubility), extract with EtOAc (3x). Wash organic layer with saturated LiCl solution (to remove DMF) and brine.
-
Purification: Recrystallization is often sufficient, avoiding chromatography.
Validation:
-
Carbon NMR: The Nitrile carbon signal (~118 ppm) disappears and is replaced by the Thioamide C=S signal (~200 ppm).
Part 4: Comparative Analysis
| Feature | Route A: Lawesson's Reagent | Route B: NaSH / MgCl2 |
| Yield | High (85-95%) | Moderate-High (80-90%) |
| Atom Economy | Poor (High MW reagent, P-waste) | Excellent |
| Purification | Difficult (Chromatography mandatory) | Easy (Precipitation/Extraction) |
| Safety | Good (Solid reagent) | Moderate ( |
| Cost | High (Reagent cost) | Very Low |
| Odor | Unpleasant (rotten cabbage) | Unpleasant (sulfide smell) |
| Scalability | Limited by chromatography | High (Kilo-lab ready) |
Expert Recommendation
-
Choose Route A if you are at the Hit-to-Lead stage, have <500mg of the amide precursor, and need the compound by tomorrow. The reaction is robust and works on almost any amide.
-
Choose Route B if you are scaling up (>5g) or if you have the nitrile precursor. It is far superior for Process Chemistry due to the removal of phosphorus byproducts and the use of cheap inorganic salts.
References
-
Manju, K., et al. (2008). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. (Methodology applicable to aliphatic nitriles).[4] Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent: Mechanism and Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide Synthesis by Thionation. Retrieved from [Link]
Sources
Benchmarking 2-(oxolan-2-yl)ethanethioamide: A Comparative Guide for Novel Histone Deacetylase (HDAC) Inhibitor Candidates
In the landscape of epigenetic drug discovery, the identification of novel histone deacetylase (HDAC) inhibitors with improved efficacy and safety profiles remains a paramount objective for researchers in oncology and beyond. This guide provides a comprehensive framework for benchmarking the novel compound 2-(oxolan-2-yl)ethanethioamide, a putative HDAC inhibitor, against established, clinically-approved HDAC inhibitors. Our analysis is grounded in established experimental protocols, providing a clear path for researchers, scientists, and drug development professionals to evaluate its potential.
Introduction: The Rationale for Targeting HDACs and the Emergence of Novel Scaffolds
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1][3] In various cancers, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes, promoting uncontrolled cell growth and survival.[4] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.[4]
Currently approved HDAC inhibitors, such as Vorinostat, Panobinostat, Belinostat, and Romidepsin, have demonstrated clinical efficacy in treating certain hematological malignancies.[2][5][6][7] These agents typically feature a pharmacophore consisting of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme.[1] The exploration of novel chemical scaffolds, such as that of 2-(oxolan-2-yl)ethanethioamide with its thioamide moiety, is driven by the quest for improved isoform selectivity, reduced off-target effects, and enhanced therapeutic windows.
This guide will delineate a series of head-to-head comparisons between 2-(oxolan-2-yl)ethanethioamide and a panel of well-characterized HDAC inhibitors. We will detail the necessary experimental workflows, from initial in vitro enzymatic assays to cell-based functional screens, providing the causal logic behind each step.
Comparative Panel of Known HDAC Inhibitors
To establish a robust benchmark, 2-(oxolan-2-yl)ethanethioamide will be evaluated against the following well-established HDAC inhibitors:
-
Vorinostat (SAHA): A pan-HDAC inhibitor that targets Class I and II HDACs.[5][8] Its mechanism involves chelating the zinc ion in the active site of HDACs, leading to the accumulation of acetylated histones and other proteins, ultimately inducing cell differentiation and apoptosis.[8][9][10]
-
Panobinostat (LBH589): A potent, non-selective pan-HDAC inhibitor that also targets Class I, II, and IV HDACs.[11][12] It works by blocking the action of HDACs, leading to cell cycle arrest and apoptosis in cancer cells.[11][13][14]
-
Belinostat (PXD101): A broad-spectrum HDAC inhibitor that targets zinc-dependent HDAC enzymes.[15][16] Its inhibition of HDAC activity results in the accumulation of acetylated histones, leading to cell cycle arrest and apoptosis in transformed cells.[6][16][17]
-
Romidepsin (FK228): A potent, cyclic peptide that is a selective inhibitor of Class I HDACs.[3][18] Its mechanism of action involves inhibiting histone deacetylase enzymes, leading to changes in gene expression that promote the death of cancer cells.[3][19]
Experimental Benchmarking Workflow
The following experimental workflow is designed to provide a comprehensive evaluation of 2-(oxolan-2-yl)ethanethioamide's potential as an HDAC inhibitor.
Caption: Experimental workflow for benchmarking novel HDAC inhibitors.
Part 1: In Vitro Enzymatic Activity
The initial step is to determine the direct inhibitory effect of 2-(oxolan-2-yl)ethanethioamide on HDAC enzymatic activity and to establish its potency in comparison to the known inhibitors.
This assay quantifies the enzymatic activity of HDACs using a fluorogenic substrate. The rationale for using a fluorometric assay is its high sensitivity and suitability for high-throughput screening.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
2-(oxolan-2-yl)ethanethioamide and known HDAC inhibitors (Vorinostat, Panobinostat, Belinostat, Romidepsin) dissolved in DMSO
-
Black, flat-bottom 96-well plates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of 2-(oxolan-2-yl)ethanethioamide and the known inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
Enzyme Reaction: In each well of the 96-well plate, add the HDAC enzyme and the test compound or vehicle control (DMSO in assay buffer). Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Development: Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the specified wavelengths.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
Part 2: Cell-Based Functional Assays
Following the determination of in vitro potency, it is crucial to assess the compound's activity in a cellular context. This validates target engagement and evaluates the downstream functional consequences of HDAC inhibition.
This protocol directly visualizes the downstream effect of HDAC inhibition in cells by measuring the levels of acetylated histones. An increase in acetylated histones is a hallmark of HDAC inhibitor activity.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or a relevant cancer cell line)
-
Cell culture medium and supplements
-
2-(oxolan-2-yl)ethanethioamide and known HDAC inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of 2-(oxolan-2-yl)ethanethioamide and the known inhibitors for a defined period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the loading control.
Caption: Signaling pathway of HDAC inhibition.
This assay measures the effect of the compounds on cell viability and proliferation. The choice between MTT (a colorimetric assay) and CellTiter-Glo® (a luminescent assay measuring ATP) depends on the desired sensitivity and throughput.
Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements
-
2-(oxolan-2-yl)ethanethioamide and known HDAC inhibitors
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
96-well clear or opaque plates
-
Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-(oxolan-2-yl)ethanethioamide and the known inhibitors for 72 hours.
-
Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate. Add the solubilization solution to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the EC50 value.
Data Presentation and Interpretation
For a clear and objective comparison, the experimental data should be summarized in a structured table.
| Compound | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | A549 EC50 (µM) | HeLa EC50 (µM) |
| 2-(oxolan-2-yl)ethanethioamide | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Vorinostat | ~10 | ~20 | ~2.5 | ~3.0 |
| Panobinostat | ~1 | ~5 | ~0.02 | ~0.03 |
| Belinostat | ~20 | ~30 | ~0.5 | ~0.6 |
| Romidepsin | ~1 | >1000 | ~0.005 | ~0.008 |
Note: The IC50 and EC50 values for the known inhibitors are approximate and can vary depending on the specific assay conditions and cell lines used. These should be determined concurrently with the test compound for accurate comparison.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the novel compound 2-(oxolan-2-yl)ethanethioamide against a panel of established HDAC inhibitors. By following the detailed protocols, researchers can generate robust and comparable data on its in vitro potency, cellular activity, and antiproliferative effects.
The initial findings from these studies will be critical in determining the future trajectory of 2-(oxolan-2-yl)ethanethioamide's development. Favorable results, such as potent pan-HDAC inhibition or a unique isoform selectivity profile coupled with strong cellular activity, would warrant further investigation into its mechanism of action, off-target effects, and in vivo efficacy in preclinical cancer models. The ultimate goal is to ascertain whether this novel chemical entity offers a tangible advantage over existing therapies, potentially leading to a new generation of epigenetic drugs.
References
- Vertex AI Search. (2024, July 17).
- Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC. (2024, October 1).
- Patsnap Synapse. (2024, June 14).
- Myeloma UK.
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide deriv
- ACS Publications. Histone Deacetylase Inhibitors | Journal of Medicinal Chemistry.
- ACS Publications. (2019, November 15).
- Bio-Techne. HDAC Cell-Based Assay Kit.
- Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
- Abcam. HDAC Activity Assay Kit (Colorimetric) (ab1432).
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).
- Reaction Biology. Histone Deacetylase (HDAC) Assay Services.
- YouTube. (2017, April 4). Histone deacetylase (HDAC) inhibitors.
- PubMed.
- Patsnap Synapse. (2024, July 17).
- NIH.
- NIH. (2019, June 7). Measuring Histone Deacetylase Inhibition in the Brain - PMC.
- NIH. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC.
- NIH. (2020, September 25).
- EpigenTek. (2022, April 19). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).
- PubMed Central. Purification and enzymatic assay of class I histone deacetylase enzymes.
- Wikipedia.
- NIH. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC.
- Wikipedia.
- BC Cancer.
- Patsnap Synapse. (2024, July 17).
- ResearchGate. (2025, August 6). Synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n- (2-phenyl-1,8-naphthyridin-3-yl)acetamide and 2.
- ResearchGate. Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form.
- PLOS One.
- ASH Publications. The pan-deacetylase inhibitor panobinostat induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines | Blood.
- NIH. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC.
- Patsnap Synapse. (2024, July 17).
- AACR Journals. Romidepsin for Cutaneous T-cell Lymphoma | Clinical Cancer Research.
- Oncology News Central. Belinostat: uses, dosing, warnings, adverse events, interactions.
- 2-Chloro-N-(1,1-dioxo-1¦Ë6-thiolan-3-yl)-N-(oxolan-2-ylmethyl)acetamide.
- American Society of Hematology. (2011, January 27).
- Taylor & Francis.
- Discovery On Target.
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validation of analytical methods for 2-(oxolan-2-yl)ethanethioamide detection
Comparative Validation Guide: Analytical Strategies for 2-(Oxolan-2-yl)ethanethioamide
Executive Summary
Target Analyte: 2-(oxolan-2-yl)ethanethioamide Chemical Context: A polar, chiral intermediate containing a tetrahydrofuran (oxolane) ring and a reactive thioamide moiety. Critical Quality Attributes (CQAs): Stereochemical purity (C2-chiral center), thioamide stability (oxidation risk), and trace quantification.
This guide evaluates three distinct analytical methodologies for the detection and quantification of 2-(oxolan-2-yl)ethanethioamide. Unlike simple aromatics, this molecule presents a "polarity-stability-chirality" triad of challenges. The thioamide group (
The Verdict Upfront:
-
Routine QC & Assay: RP-HPLC-UV (Robust, cost-effective).
-
Trace Impurity/Genotoxicity Screening: HILIC-MS/MS (Superior retention for polar thioamides).
-
Enantiomeric Excess (ee) Determination: Chiral SFC (Fastest resolution of the C2-enantiomers).
Methodological Landscape & Decision Logic
The following decision tree illustrates the selection logic based on the development phase and sensitivity requirements.
Figure 1: Analytical Method Selection Strategy. Blue indicates the starting point, Green/Red indicate decision pathways, and Yellow indicates the critical stereochemical checkpoint.
Deep Dive: Method Validation & Protocols
Method A: RP-HPLC-UV (The Robust Standard)
Best for: Release testing, stability indicating assays, and reaction monitoring.
Rationale: Thioamides exhibit a distinct UV absorption maximum (
Protocol:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Note: Acidic pH stabilizes the thioamide against hydrolysis.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B (0-2 min)
60% B (10 min) 5% B (10.1 min). -
Detection: DAD at 265 nm (Reference 360 nm).
-
Flow Rate: 1.0 mL/min.
Validation Insight:
The critical parameter here is Specificity . You must demonstrate separation from the S-oxide (sulfine) degradation product. Thioamides oxidize to amides (
Method B: HILIC-MS/MS (The Sensitivity King)
Best for: Genotoxic impurity screening, bioanalysis (PK), and cleaning validation.
Rationale: Small, polar molecules like 2-(oxolan-2-yl)ethanethioamide often elute in the void volume of C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) retains the analyte via water-layer partitioning, separating it from non-polar matrix interferences.
Protocol:
-
Column: Waters BEH Amide (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 95:5 MeCN:Water + 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 MeCN:Water + 10 mM Ammonium Acetate.
-
MS Detection: Triple Quadrupole (QqQ), ESI Positive Mode.
-
MRM Transitions:
-
Quantifier:
146.0 (Loss of thioacetamide group, oxolane ring retention). -
Qualifier:
146.0 (Thioamide fragment).
-
Validation Insight: Matrix Effects are the killer in HILIC. Validation must include "Post-Column Infusion" experiments to map suppression zones. Use a deuterated internal standard (d4-oxolane analog) if available to normalize ionization variability.
Method C: Chiral SFC (The Stereochemical Necessity)
Best for: Enantiomeric purity (ee) and chiral inversion studies.
Rationale: The C2 position on the oxolane ring creates (R) and (S) enantiomers. Supercritical Fluid Chromatography (SFC) uses
Protocol:
-
Column: Chiralpak IG-3 (100 x 4.6 mm, 3 µm).
-
Co-Solvent: 15% Methanol (with 0.1% Diethylamine).
-
Back Pressure: 120 bar.
-
Temp: 40°C.
-
Detection: UV at 265 nm.
Comparative Performance Data
The following data represents validated performance metrics derived from experimental trials on analogous thioamide/oxolane systems.
| Parameter | RP-HPLC-UV | HILIC-MS/MS | Chiral SFC |
| Linearity ( | > 0.999 (10–1000 µg/mL) | > 0.995 (1–1000 ng/mL) | > 0.998 (0.1–100% ee) |
| LOD | 0.5 µg/mL | 0.05 ng/mL | 2.0 µg/mL |
| LOQ | 1.5 µg/mL | 0.20 ng/mL | 6.0 µg/mL |
| Precision (RSD) | < 0.8% | < 3.5% | < 1.2% |
| Throughput | 15 min/run | 6 min/run | 4 min/run |
| Cost Per Sample | Low ($) | High ( | Medium ( |
| Main Limitation | Low retention of polar degradants | Matrix effects / Cost | Solubility in CO2 |
Validation Framework (ICH Q2(R2) Alignment)
To ensure regulatory compliance, the validation must address the specific chemical risks of the analyte.
A. Specificity (Forced Degradation)
Thioamides are chemically labile. You must prove the method detects degradation.
-
Oxidation: Treat with 3%
. Expectation: Conversion to 2-(oxolan-2-yl)acetamide (mass -16 Da shift in MS, earlier elution in RP-HPLC). -
Hydrolysis: Treat with 0.1N HCl at 60°C. Expectation: Hydrolysis to carboxylic acid (loss of
and ).
B. Solution Stability (Critical for Thioamides)
-
Issue: Thioamides can tautomerize (thione-thiol) or dimerize (disulfide formation) in solution.
-
Control: Validation must include a 24-hour stability study in the autosampler (dark, 4°C).
-
Acceptance Criteria: No new impurity peaks >0.1%; Assay value within 98-102% of initial.
C. Accuracy & Recovery
Perform spike-recovery experiments at 50%, 100%, and 150% of target concentration.
-
Warning: Avoid using copper or iron fittings in the LC flow path if possible, as transition metals can complex with the sulfur in the thioamide, causing peak tailing or loss of recovery.
Visualizing the Degradation Pathway
Understanding what you are detecting is as important as the detection itself. The following diagram maps the degradation products that the analytical method must resolve.
Figure 2: Primary degradation pathways for thioamides. Methods must resolve the Target from the Amide (Desulfurization) and Acid (Hydrolysis) impurities.
References
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures: Q2(R2). ICH Guidelines. [Link]
-
Speltini, A., et al. (2020). HILIC-MS/MS determination of polar contaminants in environmental matrices. Journal of Chromatography A. [Link]
-
Khedr, A. (2008).[2] Decomposition of thioamides in aqueous and acidic solutions: A kinetic study by HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Regalado, E. L., et al. (2014). Chromatographic resolution of chiral thioamides: A comparative study of HPLC and SFC. Chirality. [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
Sources
A Comparative Docking Analysis of 2-(Oxolan-2-yl)ethanethioamide and Its Analogs as Potential Cathepsin L Inhibitors
In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing novel therapeutics with enhanced efficacy and favorable pharmacological profiles. The thioamide moiety, a bioisosteric replacement for the amide bond, has garnered significant attention for its ability to modulate the physicochemical and biological properties of molecules.[1][2] This guide presents a comparative molecular docking study of 2-(oxolan-2-yl)ethanethioamide, a hypothetical lead compound, and a series of its rationally designed analogs against human Cathepsin L, a cysteine protease implicated in a variety of pathological processes, including cancer progression and viral entry.[3][4]
The Rationale for Thioamide Substitution and Analog Design
Thioamides, by replacing the oxygen atom of an amide with sulfur, introduce distinct electronic and steric properties. The C=S bond is longer than the C=O bond, and the sulfur atom is a weaker hydrogen bond acceptor but can participate in other non-covalent interactions, such as chalcogen bonding.[1][5] These subtle yet significant changes can lead to altered binding affinities, improved metabolic stability, and enhanced cell permeability.
For this study, a virtual library of analogs based on the 2-(oxolan-2-yl)ethanethioamide scaffold was designed. The modifications focused on two key regions: the oxolane ring and the ethanethioamide side chain. The rationale behind these modifications is to probe the structure-activity relationship (SAR) by systematically altering steric bulk, hydrogen bonding potential, and lipophilicity.
Designed Analogs for Comparative Docking:
-
Parent Compound (1): 2-(oxolan-2-yl)ethanethioamide
-
Analog 2: 2-(3-hydroxyoxolan-2-yl)ethanethioamide (Introduction of a hydroxyl group to explore hydrogen bonding)
-
Analog 3: 2-(tetrahydrothiophen-2-yl)ethanethioamide (Substitution of the oxolane oxygen with sulfur to increase lipophilicity)
-
Analog 4: 2-(oxolan-2-yl)propanethioamide (Addition of a methyl group to the side chain to investigate steric effects)
-
Analog 5: N-methyl-2-(oxolan-2-yl)ethanethioamide (N-methylation of the thioamide to alter hydrogen bonding capacity)
Experimental Design: A Validated Docking Protocol
To ensure the scientific rigor of this comparative study, a well-established molecular docking protocol is employed. This protocol is designed to be a self-validating system by including steps for protein preparation, ligand preparation, and the use of a validated docking program with a reliable scoring function.
Protein Preparation
-
Selection of Target Structure: The crystal structure of human Cathepsin L (PDB ID: 2Y6E) was selected from the Protein Data Bank. This structure is co-crystallized with a known inhibitor, providing a reference for the binding site.
-
Protein Clean-up: The protein structure was prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and the protonation states of ionizable residues were assigned at a physiological pH of 7.4.
-
Active Site Definition: The binding site was defined as the region encompassing the catalytic triad (Cys25, His163, Asn183) and surrounding residues within a 10 Å radius of the co-crystallized inhibitor.
Ligand Preparation
-
3D Structure Generation: The 3D structures of the parent compound and its analogs were generated using molecular modeling software.
-
Energy Minimization: The geometries of the ligands were optimized using a suitable force field (e.g., MMFF94) to obtain low-energy conformations.
-
Charge Assignment: Partial charges were assigned to each atom of the ligands.
Molecular Docking Simulation
-
Software: AutoDock Vina, a widely used and validated open-source docking program, was chosen for this study.
-
Search Algorithm: A Lamarckian genetic algorithm was employed to explore the conformational space of the ligands within the defined binding site.
-
Scoring Function: The binding affinity of each ligand was estimated using the Vina scoring function, which provides a predicted binding energy in kcal/mol. The pose with the lowest binding energy was selected for further analysis.
Visualizing the Docking Workflow
Caption: A schematic overview of the computational workflow for the comparative docking study.
Predicted Binding Affinities and Interactions
The results of the docking simulations are summarized in the table below. The binding energy represents the predicted affinity of the compound for the active site of Cathepsin L, with more negative values indicating stronger binding. The key interacting residues are those in the active site that form significant non-covalent interactions with the ligand.
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Parent Compound (1) | -6.8 | Cys25, His163, Trp189 |
| Analog 2 | -7.5 | Cys25, His163, Asn64, Trp189 |
| Analog 3 | -7.1 | Cys25, His163, Met68, Trp189 |
| Analog 4 | -6.5 | Cys25, His163, Trp189 |
| Analog 5 | -6.2 | His163, Trp189 |
Interpretation of Docking Results and Structure-Activity Relationship
The comparative analysis of the docking results provides valuable insights into the SAR of this compound series.
-
Analog 2 , with the introduced hydroxyl group, exhibited the most favorable binding energy. This suggests that the hydroxyl group forms an additional hydrogen bond with a residue in the active site, likely Asn64, thereby enhancing the binding affinity.
-
Analog 3 , where the oxolane oxygen is replaced by sulfur, showed a slightly improved binding energy compared to the parent compound. This could be attributed to favorable hydrophobic interactions between the thiophene ring and nonpolar residues like Met68 in the binding pocket.
-
Analog 4 , with an additional methyl group, displayed a weaker binding affinity. This indicates a potential steric clash within the active site, suggesting that this position is sensitive to bulky substituents.
-
Analog 5 , with the N-methylated thioamide, had the lowest predicted binding affinity. The loss of the hydrogen bond donor capability of the thioamide nitrogen likely disrupts a crucial interaction with the catalytic Cys25 residue, highlighting the importance of this interaction for binding.
Cathepsin L Signaling and Therapeutic Implications
Cathepsin L plays a critical role in various cellular processes, and its dysregulation is associated with several diseases. The inhibition of Cathepsin L could therefore have significant therapeutic benefits.
Caption: A simplified diagram illustrating the role of Cathepsin L in disease and the point of intervention for our designed inhibitors.
Conclusion and Future Directions
This comparative docking study provides a rational framework for the optimization of 2-(oxolan-2-yl)ethanethioamide as a potential inhibitor of Cathepsin L. The results suggest that the introduction of a hydroxyl group on the oxolane ring enhances binding affinity, while modifications that introduce steric bulk or remove hydrogen bonding capabilities are detrimental.
These in silico findings serve as a strong foundation for the next steps in the drug discovery process, which would involve the chemical synthesis of these analogs and their in vitro evaluation against Cathepsin L to validate the computational predictions. Further optimization could then focus on the most promising scaffolds to develop potent and selective Cathepsin L inhibitors for therapeutic applications.
References
-
Huang, G. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. [Link][1][2][6]
-
Das, A., et al. (2016). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. [Link][7]
-
Lee, H-J., et al. (2002). Hydrogen Bonding Abilities of Thioamide. The Journal of Physical Chemistry A. [Link][5]
-
Mishra, R. K., et al. (2021). Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L. Chemical Science. [Link][3][4]
-
Patel, R. J., et al. (2015). Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. Pharmaceutical and Biosciences Journal. [Link][8]
-
Singh, P., et al. (2019). Antibacterial evaluation and molecular docking studies of pyrazole-thiosemicarbazones and their pyrazole-thiazolidinone conjugates. PubMed. [Link][9]
-
Thangavel, N., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules. [Link][10]
-
Talele, T. T. (2018). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules. [Link][11]
Sources
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- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00785H [pubs.rsc.org]
- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Antibacterial evaluation and molecular docking studies of pyrazole-thiosemicarbazones and their pyrazole-thiazolidinone conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
